Hexafluoroethane
Description
Significance and Research Trajectories of Perfluorinated Ethanes
Perfluorinated ethanes, as a class of compounds, represent a significant area of study within organofluorine chemistry. Their chemical inertness, thermal stability, and unique electronic properties stem from the complete substitution of hydrogen atoms with fluorine atoms in the ethane (B1197151) backbone. This structural feature results in molecules with low intermolecular forces, high density, and a pronounced resistance to chemical degradation ethz.chnumberanalytics.com. Hexafluoroethane (C₂F₆) stands out as a prominent example, serving as a foundational compound in many research and industrial applications.
Historically, perfluorinated compounds (PFCs) have been synthesized and utilized for over six decades, finding applications ranging from refrigerants and propellants to specialized industrial agents acs.orgpops.inttextechindustries.com. The research trajectory for this compound has evolved from its initial industrial adoption to a more nuanced understanding of its capabilities and limitations. Current research efforts are increasingly focused on optimizing its use in high-precision manufacturing processes, particularly in the semiconductor industry, while simultaneously addressing its environmental persistence and potent greenhouse gas potential datainsightsmarket.comnih.gov. The ongoing investigation into perfluorinated ethanes aims to leverage their inherent stability and reactivity for advanced applications while developing strategies for more sustainable utilization or identifying viable alternatives.
Interdisciplinary Relevance in Contemporary Chemical Science
This compound's significance extends across multiple scientific and engineering disciplines, underscoring its interdisciplinary relevance. Its most prominent role is within the semiconductor industry , where it functions as a critical etching gas and chamber cleaning agent. In plasma etching processes, C₂F₆ dissociates to form highly reactive fluorine atoms and trifluoromethyl radicals, which are essential for the precise removal of silicon, silicon dioxide, and other semiconductor materials during microchip fabrication nrdgas.comyujiamerica.comgoogle.commarketresearchintellect.comgithub.commarketresearchintellect.commaximizemarketresearch.com. The high purity of electronic-grade this compound is paramount, as even trace impurities can adversely affect the performance and reliability of integrated circuits marketresearchintellect.comgithub.com.
Beyond microelectronics, this compound finds applications in materials science . Its chemical inertness and thermal stability make it suitable for creating advanced materials, including fluoropolymers and as a component in surface modification techniques to enhance properties like water and oil repellency numberanalytics.com. Furthermore, its low dielectric constant makes it valuable as a gaseous dielectric in electrical insulation and power systems, contributing to advancements in electrical engineering and physics maximizemarketresearch.comnih.govepa.govtheiet.org. It also serves as a component in specialized refrigeration mixtures and as a fire extinguishing agent, demonstrating its utility in thermal management and safety systems nrdgas.commarketresearchintellect.comefcgases.com. Research continues to explore its potential in emerging areas such as advanced semiconductor designs, next-generation packaging, and quantum computing components marketresearchintellect.com.
Evolution of Research Paradigms for Halogenated Hydrocarbons
The study and application of halogenated hydrocarbons, including perfluorinated compounds like this compound, have undergone a significant paradigm shift driven by environmental awareness and regulatory developments. Early research and industrial deployment focused on leveraging the unique properties imparted by halogen atoms, such as the inertness and stability of fluorocarbons, leading to their widespread use as refrigerants, propellants, and solvents textechindustries.comacs.org.
However, scientific discoveries regarding the environmental impact of certain halogenated hydrocarbons, such as the ozone-depleting potential of chlorofluorocarbons (CFCs) and the potent greenhouse gas effects and persistence of perfluorocarbons (PFCs), have fundamentally altered research priorities acs.orgnih.govwikipedia.orgcopernicus.orgscholaris.ca. This has led to a critical re-evaluation of established practices and a concerted effort to develop more sustainable chemical processes and alternatives. For this compound, this evolution is characterized by a dual focus: harnessing its indispensable role in high-technology sectors like semiconductor manufacturing, which demands ever-increasing purity and precision, while simultaneously addressing its significant global warming potential (GWP) and long atmospheric lifetime datainsightsmarket.comnih.govarchivemarketresearch.com. Consequently, research paradigms have shifted towards understanding detailed reaction mechanisms in plasma environments, developing efficient emission control technologies, and exploring alternative compounds with lower environmental footprints.
This compound: Key Properties and Applications
This compound (C₂F₆) is a colorless, odorless, and non-flammable gas at standard temperature and pressure. Its molecular structure, featuring a stable C-F bond, confers high chemical inertness and thermal stability. These properties are fundamental to its utility in demanding industrial applications.
Key Physical and Chemical Properties
| Property | Value | Source |
| Chemical Formula | C₂F₆ | nrdgas.comefcgases.com |
| Molecular Weight | 138.01 g/mol | nih.govefcgases.com |
| CAS Number | 76-16-4 | nrdgas.comnih.gov |
| Appearance | Colorless gas | nrdgas.comnih.gov |
| Odor | Odorless | nrdgas.comnih.gov |
| Boiling Point | -19.4 °C | wikipedia.org |
| Vapor Pressure | 23.5 psig @ 70ºF (162 kPa @ 21°C) | efcgases.com |
| Acentric Factor | 0.257 | wikipedia.org |
| Dipole Moment | 0.0 D | wikipedia.org |
| Atmospheric Lifetime | ~10,000 years | nih.gov |
| GWP (100-yr) | 11,100 | nih.govefcgases.com |
| Electronic Grade Purity | 99.995% (4.5N), 99.999% (5N) | github.com |
Detailed Research Findings and Applications
Semiconductor Manufacturing: this compound is indispensable in the fabrication of microelectronic devices, particularly in plasma etching and chamber cleaning processes datainsightsmarket.comnrdgas.comyujiamerica.commarketresearchintellect.comgithub.commarketresearchintellect.com. Its dissociation in plasma generates fluorine atoms and trifluoromethyl radicals, which are highly reactive species crucial for the precise etching of silicon, silicon dioxide, and other materials. Research has extensively studied the reaction mechanisms involved, noting that C₂F₆ provides a unique source of trifluoromethyl radicals without hydrogen atoms, leading to aggressive fluorine radical formation efcgases.comresearchgate.netibm.com. The high purity of electronic-grade this compound (e.g., 99.995% or 99.999%) is critical to prevent contamination and ensure the high precision required for advanced semiconductor fabrication, including next-generation chip designs and packaging marketresearchintellect.comgithub.com.
Materials Science and Other Applications: The inherent stability and chemical inertness of this compound contribute to its utility in materials science. It is employed in the development of advanced materials, such as fluoropolymers, and in surface modification techniques to impart desirable properties like thermal stability and chemical resistance numberanalytics.com. Furthermore, its low dielectric constant makes it suitable for use as a gaseous dielectric in electrical insulation and power systems, a critical application in electrical engineering maximizemarketresearch.comnih.govepa.govtheiet.org. It also finds application as a component in certain refrigeration mixtures and as a fire extinguishing agent, leveraging its non-flammable nature nrdgas.commarketresearchintellect.comefcgases.com.
Environmental Considerations and Future Research: A significant aspect of current research on this compound revolves around its environmental impact. As a potent greenhouse gas with a very long atmospheric lifetime and a high global warming potential (GWP), its emissions contribute to climate change nih.govnrdgas.comefcgases.comcopernicus.orgscholaris.cacopernicus.orgpnas.org. Consequently, research trajectories are increasingly focused on developing alternative gases with lower environmental impacts, improving emission control technologies in industrial processes, and exploring more sustainable chemical practices textechindustries.comdatainsightsmarket.comarchivemarketresearch.comsustainability-directory.com. Understanding and mitigating the atmospheric presence of PFCs like C₂F₆ remains a key area of environmental and chemical research.
Compound List
this compound (C₂F₆)
Perfluorinated Ethanes
Perfluorocarbons (PFCs)
Chlorofluorocarbons (CFCs)
Hydrofluorocarbons (HFCs)
Trifluoromethane (B1200692) (CHF₃)
Perfluorooctane sulfonate (PFOS)
Perfluorooctanoic acid (PFOA)
Tetrafluoromethane (CF₄)
Octafluoropropane (C₃F₈)
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1,1,2,2,2-hexafluoroethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2F6/c3-1(4,5)2(6,7)8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMIYKQLTONQJES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(F)(F)F | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2F6 | |
| Record name | HEXAFLUOROETHANE | |
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Related CAS |
60720-23-2 | |
| Record name | Ethane, 1,1,1,2,2,2-hexafluoro-, homopolymer | |
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DSSTOX Substance ID |
DTXSID2041915 | |
| Record name | Perfluoroethane | |
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Molecular Weight |
138.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Hexafluoroethane is a colorless, odorless gas. It is relatively inert. The mixture is nonflammable and nontoxic, though asphyxiation may occur because of displacement of oxygen. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket., Gas or Vapor, Colorless odorless gas; [CAMEO] | |
| Record name | HEXAFLUOROETHANE | |
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| Record name | Ethane, 1,1,1,2,2,2-hexafluoro- | |
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| Record name | Hexafluoroethane | |
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Boiling Point |
-78.1 °C | |
| Record name | Perfluoroethane | |
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Solubility |
In water, 7.78 mg/L at 25 °C, Insoluble in water; slightly soluble in ethanol, ethyl ether | |
| Record name | Perfluoroethane | |
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Density |
Density: 1.590 g/cu cm at -78 °C | |
| Record name | Perfluoroethane | |
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Vapor Pressure |
2.51X10+4 mm Hg at 25 °C /extrapolated/ | |
| Record name | Perfluoroethane | |
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Color/Form |
Colorless gas | |
CAS No. |
76-16-4 | |
| Record name | HEXAFLUOROETHANE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Hexafluoroethane | |
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| Record name | Perfluoroethane | |
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| Record name | Ethane, 1,1,1,2,2,2-hexafluoro- | |
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| Record name | Perfluoroethane | |
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| Record name | HEXAFLUOROETHANE | |
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Melting Point |
-100.015 °C | |
| Record name | Perfluoroethane | |
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Theoretical and Computational Investigations of Hexafluoroethane Molecular Systems
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical methods are crucial for understanding the electronic distribution, bonding, and energetic landscape of molecules like hexafluoroethane.
Density Functional Theory (DFT) Applications for Molecular Properties
Density Functional Theory (DFT) has been widely applied to calculate the molecular structures and properties of this compound. Studies using DFT, such as those employing the AIMPRO program, have successfully reproduced known molecular structures and vibrational spectra of perfluoroalkanes, including this compound researchgate.net. These calculations provide detailed electronic structure information, contributing to a deeper understanding of the chemical bonding and molecular behavior. DFT is also utilized to investigate adsorption phenomena and electronic properties of materials interacting with this compound frontiersin.org.
Ab Initio Methodologies for Energetic and Structural Characterization
Ab initio methods, which are based on fundamental physical principles without empirical parameters, offer higher accuracy for energetic and structural characterization. Calculations using coupled-cluster (CCSD(T)) methods, for instance, have been employed to derive accurate force fields for molecules like tetrafluoromethane and this compound, leading to precise vibrational energy level calculations researchgate.netacs.org. These high-level ab initio calculations are essential for benchmarking and validating results obtained from less computationally intensive methods like DFT. Ab initio methods have also been used to optimize partial atomic charges and Lennard-Jones parameters for this compound, which are critical inputs for molecular dynamics simulations researchgate.net.
Molecular Dynamics and Statistical Mechanics Simulations
Molecular dynamics (MD) and statistical mechanics simulations provide insights into the bulk properties, phase behavior, and transport phenomena of this compound.
Simulation of Intermolecular Interactions and Phase Behavior
Molecular dynamics simulations are instrumental in studying the intermolecular interactions and phase behavior of this compound. These simulations, often employing force fields derived from ab initio calculations or experimental data, can reproduce properties like heats of vaporization and liquid densities researchgate.net. Studies have investigated the detailed atomistic interactions within liquid phases of fluorinated ethanes, providing data that can be used for comparative investigations with other molecular systems researchgate.netnih.gov. Furthermore, simulations are used to understand the behavior of this compound in condensed phases, including its crystal structure and phase transitions researchgate.netacs.org. For instance, the dynamics and structure of solid this compound have been studied using techniques like ¹⁹F NMR and molecular dynamics acs.org. Simulations have also been employed to model the interactions of this compound with other molecules, such as carbon dioxide, to understand their phase behavior in mixtures pitt.educapes.gov.br.
Table 1: Selected Computational Findings for this compound
| Computational Method | Property Investigated | Key Findings | Reference |
| DFT (AIMPRO) | Molecular Structure & Vibrational Spectra | Reproduces known structures and vibrational spectra well. Identified a new ortho-conformer of octafluoropropane. | researchgate.net |
| Ab Initio (CCSD(T)) | Force Fields & Vibrational Energy Levels | Accurate quartic anharmonic force fields calculated for CF₄ and SiF₄. Used for vibrational energy level calculations. | researchgate.net |
| Ab Initio (MP3/6-311++G(3d,3p)) & Empirical Fitting | Lennard-Jones Parameters & Partial Atomic Charges | Optimized parameters reproduce experimental heats of vaporization and densities for liquid this compound. | researchgate.net |
| Molecular Dynamics | Intermolecular Interactions & Phase Behavior | Detailed atomistic interactions in liquid phases; used for cheminformatics comparative investigations. | nih.gov |
| Molecular Dynamics | Liquid Density & Heat of Vaporization | Refined parameters accurately reproduce experimental values. | researchgate.net |
| ¹⁹F NMR & MD | Molecular Motion & Plastic-Phase Transition | Studied molecular motion and plastic-phase transition of crystalline C₂F₆. | acs.org |
Critical Fluid Dynamics Modeling
The behavior of this compound near its critical point is of significant interest for various applications. Magnetic resonance (MR) techniques combined with simulations have been used to characterize the fluid dynamics and transport properties of this compound in supercritical and near-critical regimes scispace.com. These studies observe that flow distributions deviate from ideal Newtonian behavior as the fluid approaches its critical point, exhibiting complex distributions influenced by buoyancy and viscous forces scispace.com. Modeling of non-ideal compressible fluid dynamics is essential for understanding such phenomena, especially in applications like Organic Rankine Cycles where fluids operate near their critical points kcorc.org. This compound's critical point is at approximately 293.03 K (19.89 °C) and 30.39 bar wikipedia.org. Computational fluid dynamics (CFD) tools are employed to simulate these complex flow behaviors, aiding in the design and optimization of systems utilizing supercritical fluids kcorc.org.
Table 2: Critical Properties and Simulation Applications
| Property/Application | Value/Description | Method/Context | Reference |
| Critical Temperature | 293.03 K (19.89 °C) | Experimental | wikipedia.org |
| Critical Pressure | 30.39 bar | Experimental | wikipedia.org |
| Fluid Dynamics Near Critical Point | Complex flow distributions due to buoyancy and viscous forces. | MR measurements and simulations | scispace.com |
| Critical Fluid Dynamics Modeling | Simulation of non-ideal compressible fluid behavior. | CFD software (e.g., SU2) | kcorc.org |
| Supercritical Fluid Applications | Carbon sequestration, enhanced oil recovery, "green" solvents, supercritical coolant systems. | Modeling and experimental characterization. | scispace.com |
Computational Approaches to Solvent-Solute Interactions (e.g., COSMO-RS)
Understanding how this compound interacts with its surrounding environment, particularly in solution, is vital for predicting its behavior in various chemical processes. Computational methods like the Conductor-like Screening Model for Real Solvents (COSMO-RS) are powerful tools for this purpose. COSMO-RS is a quantum chemistry-based method that predicts chemical potentials in liquids by processing the screening charge density on molecular surfaces wikipedia.org. It accounts for various interactions, including electrostatics, hydrogen bonding, and dispersion forces, without requiring system-specific parameter adjustments wikipedia.org.
Studies involving perfluorinated compounds (PFCs) have utilized COSMO-RS to predict solvation properties. For instance, in simulations of PFCs, methods like GAFF-ESP (General Amber Force Field - Electrostatic Potential) combined with COSMO-RS have been employed to estimate properties like partition coefficients diva-portal.org. While direct COSMO-RS studies specifically detailing this compound's solvation in diverse solvent pairs are less prominent in the search results, the general applicability of the method to similar fluorinated molecules suggests its utility in predicting this compound's solubility and partitioning behavior in various solvent systems nih.govacs.orgresearchgate.net. These predictions are crucial for applications ranging from refrigerants to dielectric gases.
Reaction Pathway Prediction and Mechanistic Energetics
The theoretical prediction of reaction pathways and their associated energetics is fundamental to understanding chemical transformations involving this compound, including its decomposition and formation.
Transition State Theory and Reaction Coordinate Analysis
Transition State Theory (TST) provides a framework for calculating reaction rates by considering the properties of the transition state – the highest energy point along the reaction pathway rsc.org. Computational chemistry, particularly Density Functional Theory (DFT), is instrumental in locating transition states and calculating reaction barriers. For complex molecules like this compound and related fluorocarbons, DFT and other quantum chemical methods are used to map out potential energy surfaces, identify reaction coordinates, and predict the feasibility and rates of various transformations researchgate.netaip.orgresearchgate.netrsc.orgpharma.hrbc.edu. These studies often involve analyzing the formation and stability of radical intermediates, which are key players in many decomposition and synthesis pathways. For example, studies on the decomposition of other fluorinated compounds explore pathways involving radical intermediates and transition states using DFT researchgate.netaip.orgresearchgate.net.
Unimolecular Decomposition Pathways and Kinetics (e.g., RRKM Theory)
The unimolecular decomposition of this compound is a significant area of theoretical investigation. The Rice–Ramsperger–Kassel–Marcus (RRKM) theory is a cornerstone for calculating the rate constants of unimolecular reactions, accounting for the statistical distribution of energy within a molecule aip.orgrsc.orgcapes.gov.braip.org. A key study specifically addresses the "RRKM Theory Calculation of the Unimolecular Decomposition of this compound: Thermal Activation" aip.org. This research utilized approximate rotation-vibration energy-level sums to model the falloff behavior of this compound decomposition at various temperatures, suggesting that a loose, Gorin-type activated complex with multiple internal rotations is consistent with experimental shock-tube data aip.org. RRKM theory has also been applied to similar fluorinated compounds to understand their decomposition kinetics researchgate.netrsc.org.
Formation Mechanisms of this compound from Radical Intermediates
This compound can be formed through the recombination of smaller radical species. Computational studies on the decomposition of various fluorinated compounds often identify this compound as a product resulting from the recombination of trifluoromethyl (CF₃) radicals aip.orgtheiet.orgsciopen.com. For instance, the recombination of two CF₃ radicals is a well-established pathway for this compound formation aip.orgresearchgate.net. Theoretical analyses of decomposition mechanisms, often employing DFT, help elucidate the energy barriers and kinetics associated with these radical recombination processes, providing insights into how this compound is generated in various chemical environments.
Spectroscopic Parameter Prediction through Computational Chemistry
Computational chemistry offers precise methods for predicting the spectroscopic properties of molecules, aiding in the interpretation of experimental data and the characterization of this compound.
Calculation of Vibrational and Rotational Spectra
The prediction of vibrational (Infrared and Raman) and rotational spectra is a standard application of quantum chemical calculations. Methods such as Hartree-Fock (HF), Møller–Plesset perturbation theory (MP2), Coupled Cluster (CCSD), and various DFT functionals (e.g., B3LYP) are employed to calculate molecular geometries, vibrational frequencies, and rotational constants dntb.gov.uaresearchgate.netiac.esresearchgate.netillinois.edu.
For this compound (C₂F₆), ab initio vibrational analysis has been performed at several theoretical levels, including HF/6-31G, MP2/6-31G, CCSD/cc-pVDZ, and B3LYP/6-31G*, with subsequent scaling of the force fields dntb.gov.uaresearchgate.net. These calculations provide predicted vibrational frequencies and intensities, which are crucial for assigning experimentally observed Infrared (IR) and Raman spectra dntb.gov.uaresearchgate.netresearchgate.netnih.govnih.govgithub.iochemrxiv.org. The computational data allows for detailed analysis of the molecular vibrations, correlating specific frequencies with molecular motions.
Similarly, rotational spectra can be accurately predicted using computational methods. DFT calculations, for example, have been shown to provide reliable predictions of rotational parameters, aiding in the assignment of experimental rotational spectra iac.esresearchgate.netillinois.edu. The calculation of rotational constants and moments of inertia provides fundamental information about the molecule's geometry and its rotational behavior in the gas phase .
Advanced Synthetic Methodologies and Chemical Production Research of Hexafluoroethane
Impurity Control and High-Purity Synthesis Strategies
Separation and Purification Methodologies for Trace Contaminants
Achieving high purity in hexafluoroethane production is paramount, especially for its use in sensitive electronic applications. Industrial-grade HFE often contains impurities originating from incomplete fluorination or feedstock contamination, such as chlorine-containing compounds like chloropentafluoroethane (B1202741) (CClF₂CF₃) . Various techniques are employed to separate HFE from these contaminants and other by-products.
Cryogenic Distillation is a primary method for purifying HFE guidechem.comepo.orggoogle.comukzn.ac.zalongdom.orgjalonzeolite.com. This process leverages the differences in boiling points between HFE and its impurities. By cooling the mixture to very low temperatures, components can be selectively condensed and separated. For instance, crude HFE can be distilled to separate high-purity HFE as the top product from higher-boiling, chlorine-containing residues . Cryogenic rectification, involving multiple distillation columns operating at or below 150 Kelvin, is a sophisticated approach for separating complex mixtures of fluorine compounds google.com.
Adsorption is another significant technique for purification and contaminant removal. Activated carbon and silica (B1680970) gel are known adsorbents for HFE, although their adsorption capacity can be lower compared to other perfluorocarbons like tetrafluoromethane (CF₄) at certain temperatures psu.eduresearchgate.net. Advanced materials, such as anion-pillared Metal-Organic Frameworks (MOFs), are being developed to achieve benchmark separation efficiencies for HFE from ternary mixtures, enabling the acquisition of high-purity HFE (≥ 99.995%) through single-step breakthrough experiments nih.gov.
Gas-Phase Fluorination can be employed as a secondary purification step. For example, chlorine-containing fractions from distillation can be treated with hydrogen fluoride (B91410) (HF) at elevated temperatures (300–500 °C) in the presence of a catalyst (e.g., chromium-based) to convert residual chlorine compounds into HFE . Similarly, chloropentafluoroethane can be reacted with HF using an antimonial fluoride catalyst google.com.
Azeotropic distillation is also utilized, for instance, to separate mixtures of HCl and HFE, where the azeotrope is broken down to yield pure HFE guidechem.com.
Data Table 1: Adsorption Enthalpies on Activated Carbon
The adsorption behavior of HFE on activated carbon has been studied, providing insights into the energy involved in the adsorption process.
| Compound | Adsorption Step | Enthalpy of Adsorption (kJ/mol) |
| CF₄ | First | 25.9 |
| CF₄ | Second | 11.8 |
| C₂F₆ (this compound) | First | 38.7 |
| C₂F₆ (this compound) | Second | 38.2 |
Source: Adapted from psu.edu
By-product Formation and Management in Industrial Chemical Pathways
The synthesis of this compound, like many complex chemical processes, can result in the formation of various by-products. Effective management of these by-products is essential for process efficiency, cost reduction, and environmental compliance.
This compound can arise as a by-product in the production of other fluorocarbons, such as chloropentafluoroethane (CFC-115) nih.gov. In semiconductor manufacturing, HFE is used as an etching gas, and its emissions are a subject of considerable environmental concern due to its high global warming potential and long atmospheric lifetime guidechem.comefcgases.com.
One common synthetic route involves the direct fluorination of carbon materials. While this method can yield high-purity HFE (>99.7%), it necessitates subsequent separation and purification steps, typically low-temperature distillation guidechem.com. Another pathway utilizes pentafluoroethane (B1204445) (CF₃CHF₂) as a precursor. By-products from pentafluoroethane production, such as chlorine-containing compounds, can be further processed. For instance, reacting pentafluoroethane with chlorine gas and subsequently with hydrogen fluoride in the presence of a catalyst can convert these by-products into HFE google.com.
The presence of impurities like chlorotrifluoromethane (B1293557) (CClF₂CF₃) in the reaction mixture can be problematic, as it forms azeotropic mixtures with HFE, making its separation difficult even with advanced distillation or adsorption techniques google.com. Minimizing such impurities in the feedstock, such as using pentafluoroethane with minimal chlorine content, is a strategy to prevent the formation of hard-to-remove contaminants google.com.
In other chemical pathways, such as the pyrolysis of polytetrafluoroethylene (PTFE), this compound can be generated alongside other fluorinated compounds like hexafluoropropylene up.ac.za. Managing these complex mixtures requires sophisticated separation technologies.
Data Table 2: Typical Purity Specifications for this compound
The required purity of HFE varies depending on its application, with semiconductor manufacturing demanding the highest grades.
| Grade/Application | Minimum Purity (%) | Key Impurities Controlled |
| Industrial Grade | >99.7 | General contaminants |
| Semiconductor Etching Gas | ≥99.995 | Moisture, oxygen, nitrogen, other organic fluorocarbons |
| Semiconductor Etching Gas | ≥99.999 | Trace moisture, oxygen, nitrogen, other organics |
Source: Adapted from guidechem.comefcgases.com
Analysis of Decomposition Products during Production
This compound is characterized by its high chemical stability due to the strong C-F bonds, making it resistant to decomposition under normal conditions guidechem.comnih.govwechemglobal.com. However, under extreme conditions, such as very high temperatures or in specific reactive environments, decomposition can occur, potentially yielding hazardous products.
Thermal decomposition studies indicate that HFE can break down at elevated temperatures. For instance, at temperatures between 950–1100 °C, HFE can decompose, with an activation energy for this process reported as 313.2 kJ/mol guidechem.com. In certain radical reaction pathways, such as the thermal cracking of trifluoroiodomethane (CF₃I) in the presence of nitrogen dioxide (NO₂), this compound can form as a logical by-product if the CF₃ radicals react with each other instead of with NO₂ ua.edu.
In the context of analyzing decomposition products of other fluorinated gases, HFE has been identified as a degradation product in gas mixtures used as alternatives to SF₆ in electrical switchgear acs.org. This suggests that under specific electrical discharge or thermal stress conditions, complex fluorocarbon mixtures can lead to the formation of HFE.
While HFE itself is stable, exposure to prolonged fire or intense heat can lead to container rupture, indicating a thermal instability concern for storage rather than inherent chemical decomposition under typical production conditions nih.govmesser.de. Under normal conditions of storage and use, hazardous decomposition products are not expected messer.delinde-gas.at.
Strategies for Mitigating Undesired Side Reactions
Minimizing undesired side reactions during this compound synthesis is critical for maximizing yield, ensuring product purity, and reducing the formation of problematic by-products. Several strategies are employed:
Substrate Selection and Precursor Purity: The choice of starting materials significantly impacts side reaction profiles. For example, using highly fluorinated precursors like pentafluoroethane (CF₃CHF₂) requires fewer substitution steps for HFE formation compared to less fluorinated compounds, thereby reducing the likelihood of side-product generation . Furthermore, minimizing chlorine-containing impurities in feedstocks like pentafluoroethane is crucial to avoid the formation of azeotropes that are difficult to separate google.com.
Reaction Temperature Control: Precise control of reaction temperature is vital. For instance, in the fluorination of pentafluoroethane, maintaining temperatures between 350–450 °C maximizes HFE yield (90–95%) while suppressing by-products like CF₄ and unreacted hydrofluorocarbons (HFCs). Temperatures exceeding 500 °C tend to increase CF₄ formation due to C–C bond scission .
Catalyst Selection and Optimization: Catalysts play a pivotal role in directing reaction pathways and enhancing selectivity. Chromium-based catalysts are utilized in gas-phase fluorination processes , while antimonial fluoride catalysts are employed in the reaction of chloropentafluoroethane with HF google.com. Alumina-based catalysts have also been investigated for the hydrolysis of HFE researchgate.net. The development and selection of catalysts that promote the desired reaction while suppressing competing side reactions are ongoing areas of research.
Use of Diluent Gases: In direct fluorination methods, employing diluent gases such as tetrafluoromethane (CF₄), octafluoropropane (C₃F₈), or hydrogen fluoride (HF) can help manage the reaction exothermicity and reduce the incidence of C–C bond cleavage and polymerization, thereby mitigating side reactions google.com.
Process Optimization: General strategies for reducing unwanted side reactions include process optimization through reconfiguration and endpoint detection, as well as careful control of reactant ratios and residence times psu.edugoogle.com. For example, controlling the molar ratio of pentafluoroethane to chlorine and the duration of contact in photochemical towers can influence product distribution google.com.
Data Table 3: Effect of Reaction Temperature on Product Composition (Example)
Controlling reaction temperature is a key strategy to manage by-product formation during HFE synthesis.
| Temperature (°C) | CF₄ (%) | CF₃CF₃ (this compound) (%) | CF₃CHF₂ (%) | CF₃CH₂F (%) | Others (%) |
| 200 | 0.49 | 65.16 | 28.85 | 5.20 | 0.30 |
| 350 | 0.78 | 90.52 | 8.02 | - | - |
Note: '-' indicates data not provided for this temperature. Source: Adapted from (Example data from GB2311287A)
Compound List
this compound (C₂F₆)
Chloropentafluoroethane (CClF₂CF₃)
Pentafluoroethane (CF₃CHF₂)
Tetrafluoromethane (CF₄)
Chlorotrifluoromethane (CClF₃)
Hydrogen Fluoride (HF)
Trifluoroiodomethane (CF₃I)
Nitrogen Dioxide (NO₂)
Hexafluoropropylene (C₃F₆)
Octafluoropropane (C₃F₈)
1,1,1,2-Tetrafluoroethane (B8821072) (CF₃CH₂F)
1,1,2,2-Tetrafluoroethane (CHF₂CHF₂)
Sulfur Hexafluoride (SF₆)
Trifluoromethane (B1200692) (CHF₃)
Mechanistic Studies of Hexafluoroethane Reactivity and Chemical Transformations
Thermal Decomposition Mechanisms and Kinetics
Hexafluoroethane is known for its significant thermal stability, requiring high temperatures to initiate decomposition. The primary pathways involve the breaking of its C-C bond, leading to the formation of reactive radical species.
The gas-phase thermal decomposition of this compound primarily initiates with the homolytic cleavage of the central carbon-carbon bond, yielding two trifluoromethyl radicals (CF₃). This unimolecular dissociation is the fundamental step in its thermal breakdown:
C₂F₆ → 2CF₃
This primary step has been characterized with a deduced first-order rate constant of k₁ = 4.3 × 10¹⁷ exp(−94400 ± 4000)/RT sec⁻¹ aip.orgaip.org. The energy required for this C-C bond scission, the dissociation energy D(CF₃–CF₃), is approximately 93 ± 4 kcal/mole aip.orgaip.org.
In the presence of hydrogen, the CF₃ radicals can be scavenged, leading to the formation of fluoroform (CHF₃) and tetrafluoroethylene (B6358150) (C₂F₄) as principal carbon-containing products aip.orgaip.org. In the absence of scavengers, such as in neat decomposition or infrared multiphoton dissociation (IRMPD), this compound can yield tetrafluoromethane (CF₄) as a major product, alongside smaller quantities of C₂F₄, octafluoropropane (C₃F₈), and decafluorobutane (C₄F₁₀) cdnsciencepub.com. The CF₃ radicals formed can undergo secondary dissociation to produce difluorocarbene (:CF₂) and a fluorine atom cdnsciencepub.com. In plasma environments, heterogeneous decomposition can also lead to the formation of gases like carbon dioxide (CO₂) and hydrogen fluoride (B91410) (HF) .
This compound exhibits a thermal stability that places it between carbon tetrafluoride (CF₄) and trifluoromethane (B1200692) (CHF₃) tandfonline.com. The unimolecular decomposition is driven by the C-C bond, which is relatively weaker (408 kJ/mol) compared to the C-F bonds (352 kJ/mol) and the C-H bonds in CHF₃ tandfonline.com. Significant decomposition, characterized by high destruction efficiencies (>99%), is typically observed at temperatures around 930°C tandfonline.com. The CF₂ radicals generated during decomposition possess strong C-F bonds (508 kJ/mol), which makes their subsequent decomposition more challenging tandfonline.com.
The efficiency and product distribution of this compound's thermal decomposition are significantly influenced by reaction conditions such as initial concentration, temperature, and residence time. Studies indicate that higher reaction temperatures, longer residence times, and lower initial concentrations of C₂F₆ promote a greater decomposition ratio researchgate.netresearchgate.net. The thermal decomposition of C₂F₆ has been observed to follow a reaction order between 0 and 1 researchgate.netresearchgate.net. For instance, achieving over 90% decomposition has been reported at 1100°C with an initial concentration of 223.21 μmol/L and a residence time of 2 seconds researchgate.netresearchgate.net.
The kinetic parameters for thermal decomposition have been determined under specific conditions. For example, in the temperature range of 950-1100°C, the activation energy (Ea) was found to be 313.2 kJ/mol, with a pre-exponential factor (A) of 8.8 × 10¹¹ s⁻¹ researchgate.net. The presence of radical scavengers, such as hydrogen (H₂), can alter the product distribution by intercepting reactive intermediates like CF₃ radicals. This scavenging can suppress the formation of CF₄ and concurrently increase the yields of C₂F₄ and potentially C₃F₈ . Similarly, in IRMPD experiments, the addition of hydrogen donors leads to the elimination of CF₄ and an enhanced yield of C₂F₄, alongside the production of CHF₃ cdnsciencepub.com.
Table 1: Key Kinetic Parameters for this compound Thermal Decomposition
| Parameter | Value | Conditions/Notes | Reference |
| Primary Decomposition Step | C₂F₆ → 2CF₃ | Unimolecular C-C bond scission | aip.orgaip.orgcdnsciencepub.com |
| Rate Constant (k₁) | 4.3 × 10¹⁷ exp(−94400 ± 4000)/RT sec⁻¹ | Gas-phase, in presence of H₂ (1300-1600°K) | aip.orgaip.org |
| C-C Bond Dissociation Energy (D(CF₃–CF₃)) | ~93 ± 4 kcal/mole | Calculated from rate data | aip.orgaip.org |
| Activation Energy (Ea) | 313.2 kJ/mol | 950-1100°C | researchgate.net |
| Frequency Factor (A) | 8.8 × 10¹¹ s⁻¹ | 950-1100°C | researchgate.net |
| Decomposition Ratio (>90%) | Achieved at 1100°C, 223.21 μmol/L initial C₂F₆, 2 s residence | Influenced by temperature, concentration, time | researchgate.netresearchgate.net |
High-Temperature Unimolecular Fragmentation
Electron Impact and Ionization Processes
Under electron impact, this compound undergoes ionization and subsequent fragmentation, yielding a variety of ionic species. These processes are fundamental to understanding its behavior in plasma environments and mass spectrometry.
Electron impact ionization of this compound typically results in the formation of fragment ions, with the parent molecular ion (C₂F₆⁺) being rarely observed or detected in very low abundances iaea.orgacs.orgresearchgate.netnih.govnist.gov. Dissociative ionization is the dominant process, where the incoming electron imparts sufficient energy to break chemical bonds within the molecule, leading to the formation of charged fragments and neutral species.
The most abundant fragment ions observed from the electron impact ionization of C₂F₆ include trifluoromethyl cation (CF₃⁺) and pentafluoroethyl cation (C₂F₅⁺) acs.orgnih.govacs.org. Other significant fragment ions include difluoromethylene cation (CF₂⁺), carbon monofluoride cation (CF⁺), carbon cation (C⁺), and fluorine cation (F⁺) iaea.orgacs.orgnih.govacs.org. Minor fragment ions such as C₂F₄⁺, C₂F₂⁺, and C₂F⁺ have also been identified acs.orgnih.govacs.org. The total ionization cross-section for C₂F₆ reaches a maximum of approximately 8.9 ± 1.3 × 10⁻¹⁶ cm² at 70 eV acs.org.
The fragmentation dynamics can involve cleavage of either the C-C bond or C-F bonds. Dissociation involving C-F bond cleavage tends to be rapid and impulsive, while C-C bond cleavage often leads to slower dissociation with internally excited products acs.org. Multiply charged parent ions, such as the this compound dication (C₂F₆²⁺), can also be formed and subsequently dissociate, often through Coulombic repulsion between the charged fragments acs.orgucl.ac.ukucl.ac.uk.
Table 2: Major Fragment Ions from Electron Impact Ionization of this compound
| Fragment Ion | Relative Abundance/Prominence | Notes | Reference |
| CF₃⁺ | Most prominent | Observed across various electron energies | acs.orgnih.govacs.org |
| C₂F₅⁺ | Major | Often formed via loss of neutral F atom from C₂F₆⁺ | acs.orgnih.govacs.org |
| CF₂⁺ | Major | iaea.orgacs.orgnih.govacs.org | |
| CF⁺ | Major | iaea.orgacs.orgnih.govacs.org | |
| C⁺ | Minor | iaea.orgacs.orgnih.govacs.org | |
| F⁺ | Minor | iaea.orgacs.orgnih.govacs.org | |
| C₂F₄⁺ | Minor | acs.orgnih.govacs.org | |
| C₂F₂⁺ | Minor | acs.orgnih.govacs.org | |
| C₂F⁺ | Minor | acs.orgnih.govacs.org | |
| C₂F₆⁺ | Generally not observed | Parent ion, detected in very low abundance or not at all in some studies | iaea.orgacs.orgresearchgate.netnih.govnist.gov |
Following the initial ionization and fragmentation, the resulting ions can participate in secondary ion-molecule reactions. Studies employing ion cyclotron resonance techniques have elucidated some of these secondary processes in this compound aip.orgnasa.gov. The secondary formation of CF₃⁺ is primarily attributed to the decomposition of the C₂F₅⁺ ion and charge transfer from CF₂⁺ aip.org. Furthermore, the reaction CF₃⁺ + C₂F₆ → CF₂⁺ + neutral products has been proposed as a pathway for the secondary production of CF₂⁺ ions aip.org. In the context of radiolysis, the ion-molecule reaction CF₃⁺ + C₂F₆ → CF₄ + C₂F₅⁺ is considered responsible for the formation of unscavenged CF₄ capes.gov.br.
Compound List
this compound (C₂F₆)
Trifluoromethyl radical (CF₃)
Difluorocarbene (:CF₂)
Fluoroform (CHF₃)
Tetrafluoroethylene (C₂F₄)
Carbon tetrafluoride (CF₄)
Octafluoropropane (C₃F₈)
Decafluorobutane (C₄F₁₀)
Carbon dioxide (CO₂)
Hydrogen fluoride (HF)
Silicon tetrafluoride (SiF₄)
Silicon hexafluoride oxide (Si₂F₆O)
Carbonyl fluoride (COF₂)
Pentafluoroethyl cation (C₂F₅⁺)
Pentafluoroethyl radical (C₂F₅)
Trifluoromethyl cation (CF₃⁺)
Difluoromethylene cation (CF₂⁺)
Carbon monofluoride cation (CF⁺)
Carbon cation (C⁺)
Fluorine cation (F⁺)
Difluoromethylene dication (C₂F₆²⁺)
Surface-Induced Decomposition Pathways
Chemical Kinetics in Complex Systems
The study of chemical kinetics in complex systems involves elucidating reaction pathways, determining rate constants, and understanding the influence of various species on reaction dynamics. This compound participates in several such systems, either as a reactant undergoing decomposition or as a diluent that moderates reaction rates without directly participating.
Reaction Rate Determinations and Arrhenius Parameters
The thermal decomposition of this compound is a primary area of kinetic investigation. One significant pathway involves the dissociation of the C-C bond, yielding trifluoromethyl radicals (CF₃).
In studies employing single-pulse shock tubes, the thermal decomposition of this compound in the presence of hydrogen (H₂) at high temperatures (1300°–1600 K) has been investigated. The reactants were highly diluted with argon (Ar:H₂:C₂F₆ ≈ 7500:17.4:1) to ensure homogeneous reaction conditions aip.orgaip.org. The principal reaction scheme proposed accounts for the formation of fluoroform (CHF₃) and tetrafluoroethylene (C₂F₄). For the primary decomposition step, C₂F₆ → 2CF₃, a first-order rate constant (k₁) was deduced and can be expressed using the Arrhenius equation:
k₁ = 4.3 × 10¹⁷ exp(−94,400 ± 4000) / RT sec⁻¹ aip.orgaip.org
This expression provides an activation energy (Ea) of approximately 94.4 kcal/mol, indicating a high energy barrier for the homolytic cleavage of the C-C bond in this compound.
Beyond unimolecular decomposition, this compound is also involved in ion-molecule reactions. For instance, in photoionization mass spectrometry studies, the reaction of trifluoromethyl ions (CF₃⁺) with this compound has been quantified. The F-transfer reaction, CF₃⁺ + C₂F₆ → CF₂⁺ + CF₃F, proceeds with a rate constant of 4 ± 1 × 10⁻¹¹ cm³/molecule·s nist.gov. Ion cyclotron resonance studies further suggest that CF₃⁺ ions are primarily formed from the decomposition of C₂F₅⁺ and charge transfer from CF₂⁺, with a postulated reaction CF₃⁺ + C₂F₆ → CF₂⁺ + neutral products contributing to secondary CF₂⁺ production aip.org.
Theoretical calculations using ab initio transition-state-theory-based master-equation methods have also been employed to examine the chemical kinetics of association and decomposition reactions involving perfluoroalkanes, including this compound chemrxiv.org. These studies aim to provide reliable theoretical predictions for reactions where experimental data is scarce.
Role of this compound as an Inert Diluent in Kinetic Studies
This compound is frequently utilized as an inert diluent or buffer gas in various kinetic studies due to its low reactivity under many experimental conditions. Its presence helps to control reaction temperatures, stabilize reactive intermediates, and ensure homogeneous reaction environments, particularly in gas-phase studies.
In the context of shock tube experiments for this compound decomposition, the high dilution with argon serves to manage the reaction temperature and ensure that the decomposition occurs under quasi-isobaric conditions aip.orgaip.org. While argon is the primary diluent in these specific studies, the principle of using inert gases to control kinetics is well-established.
More directly, this compound itself has been employed as an inert diluent in studies investigating the kinetics of chlorine atom reactions with hydrocarbons. In experiments involving the abstraction of hydrogen atoms by chlorine atoms, the inclusion of this compound was found to have only a marginal effect on the reaction kinetics, underscoring its role as an inert component that does not significantly alter the primary reaction pathways rsc.orgrsc.org.
Furthermore, in radiolysis studies, this compound, along with carbon dioxide and xenon, has been selected as a buffer gas. This selection is based on their chemical inertness towards thermal electrons and their inability to produce hydrogen, thereby allowing for the study of electron capture processes without interference from the diluent . The general chemical inertness of this compound towards thermal electrons has been noted .
In combustion chemistry, diluents are commonly used to study flame structures and reaction mechanisms. While specific studies using this compound as a diluent in hydrocarbon combustion are less common, its general inertness is recognized dtic.mil. However, in some instances, such as in the inhibition of methane-air flames, this compound has been observed to reduce the burning rate more significantly than expected for an inert substance, suggesting it can also exhibit inhibitory effects through chemical participation nist.gov. Nevertheless, its primary utility in many kinetic investigations lies in its capacity to act as a non-participating diluent.
Data Table: Key Reaction Rate Data for this compound
| Reaction | Rate Constant Expression (k) | Temperature Range (K) | Reference(s) |
| C₂F₆ → 2CF₃ (Thermal Dissoc.) | 4.3 × 10¹⁷ exp(−94,400 ± 4000)/RT sec⁻¹ | 1300–1600 | aip.orgaip.org |
| CF₃⁺ + C₂F₆ → CF₂⁺ + CF₃F | 4 ± 1 × 10⁻¹¹ cm³/molecule·s | Not specified | nist.gov |
List of Compounds
this compound (C₂F₆)
Trifluoromethyl radical (CF₃)
Trifluoromethyl ion (CF₃⁺)
Difluoromethyl radical (CF₂)
Difluoromethyl ion (CF₂⁺)
Pentafluoroethyl radical (C₂F₅)
Pentafluoroethyl ion (C₂F₅⁺)
Fluoroform (CHF₃)
Tetrafluoroethylene (C₂F₄)
Hydrogen (H₂)
Argon (Ar)
Chlorine atom (Cl)
Hydrogen Sulfide (H₂S)
Nitrogen trifluoride (NF₃)
Tetrafluoromethane (CF₄)
Nitrogen (N₂)
Bromine (Br₂)
Bromotrifluoromethane (CBrF₃)
Cyanogen (C₂N₂)
Trifluoroacetonitrile (C₂F₃N)
Spectroscopic and Advanced Analytical Characterization Techniques for Hexafluoroethane
Advanced Vibrational and Rotational Spectroscopy Applications
Vibrational and rotational spectroscopy provide detailed insights into the molecular structure, bonding, and dynamics of hexafluoroethane by analyzing its interaction with electromagnetic radiation.
Fourier-Transform Infrared (FTIR) Spectroscopy for Trace Analysis
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying and quantifying chemical compounds, including this compound, even at trace levels. It works by measuring the absorption of infrared radiation by the molecule, which causes specific vibrational modes to excite. The resulting spectrum provides a unique "fingerprint" of the molecule.
This compound exhibits characteristic absorption bands in the infrared spectrum. Studies have reported the analysis of C₂F₆ using FTIR, particularly in contexts like environmental monitoring or industrial process analysis. For instance, FTIR has been employed to detect C₂F₆ in gas mixtures, with optimal sensitivity achievable at resolutions of 2 to 4 cm⁻¹ researchgate.net. The technique allows for quantitative analysis based on the Beer-Lambert Law, where the intensity of absorption is directly proportional to the concentration of the analyte pressbooks.pub. While specific absorption frequencies for C₂F₆ are not extensively detailed in the provided search results for trace analysis, FTIR is generally capable of identifying functional groups and molecular structures based on characteristic absorption bands across the mid-infrared region (4000-400 cm⁻¹) innovatechlabs.comupi.edu. Quantitative analysis relies on measuring the intensity of these absorption bands pressbooks.pub.
Raman Spectroscopy for Molecular Structure Elucidation
Raman spectroscopy complements FTIR by probing different vibrational modes, specifically those that are Raman-active. It involves inelastic scattering of monochromatic light, typically from a laser, by the molecules. The scattered light exhibits frequency shifts corresponding to the vibrational energy levels of the molecule, providing information about its structure and bonding.
This compound (C₂F₆) has a high degree of symmetry (D₃d point group), which influences its Raman and IR activity. Research has focused on assigning its fundamental vibrational modes to elucidate its molecular structure. For C₂F₆, studies have identified specific Raman-active vibrational modes. For example, the ν₁ (A₁g) and ν₇ (Eg) fundamental bands have been observed with characteristic Raman shifts. In liquid C₂F₆, the ν₁ band appears around 1416.3 cm⁻¹ and 1425.0 cm⁻¹, and the ν₇ band around 1221.9 cm⁻¹ and 1239.7 cm⁻¹. These observations are attributed to Fermi resonances and dipole-dipole interactions within the sample researchgate.net. Other studies have reported Raman spectra for C₂F₆, aiming for assignments and calculation of potential constants researchgate.netaip.org. The technique is valuable for confirming molecular symmetry and identifying specific bond vibrations, thereby aiding in structure elucidation researchgate.netaip.org.
Table 5.1: Characteristic Raman Shifts for this compound (C₂F₆)
| Vibrational Mode | Raman Shift (cm⁻¹) | Assignment/Notes |
| ν₁ (A₁g) | 1416.3, 1425.0 | C-F stretch, Fermi resonance observed researchgate.net |
| ν₇ (Eg) | 1221.9, 1239.7 | C-F stretch, Fermi resonance observed researchgate.net |
| ν₂ (A₁g) | ~1065 | C-C stretch (predicted/inferred) nist.gov |
| ν₃ (A₁g) | ~885 | C-F stretch (predicted/inferred) nist.gov |
| ν₄ (A₁g) | ~770 | C-F stretch (predicted/inferred) nist.gov |
| ν₈ (Eg) | ~1200 | C-F stretch (predicted/inferred) researchgate.netnist.gov |
Note: Specific assignments and values can vary slightly between studies and experimental conditions.
Mass Spectrometry for Dissociation Product Analysis
Mass spectrometry techniques are indispensable for analyzing the fragments produced when this compound is ionized and subsequently dissociates. These methods provide information about bond strengths, fragmentation pathways, and the stability of intermediate ions.
Electron Ionization Mass Spectrometry (EI-MS) for Fragment Identification
Electron Ionization Mass Spectrometry (EI-MS) is a widely used technique where molecules are bombarded with energetic electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z), producing a mass spectrum that reveals the fragmentation pattern.
In the electron ionization of this compound (C₂F₆), the parent ion (C₂F₆⁺) is often not observed or is very weak. Instead, a range of fragment ions are produced due to the cleavage of C-C and C-F bonds nih.govacs.orgresearchgate.net. The most abundant fragments typically observed are CF₃⁺ and C₂F₅⁺, followed by CF⁺ and CF₂⁺ nih.govacs.org. Other observed fragments can include C⁺, F⁺, C₂F₄⁺, C₂F₂⁺, and C₂F⁺ nih.govacs.org. These fragmentation patterns provide insights into the relative strengths of the bonds within the molecule and the stability of the resulting ions libretexts.orguni-saarland.de. The energy transferred during ionization can lead to complex fragmentation, making it crucial to compare experimental spectra with reference databases for accurate identification libretexts.org.
Table 5.2: Major Fragment Ions from Electron Ionization of this compound (C₂F₆)
| Fragment Ion | Mass-to-Charge Ratio (m/z) | Relative Abundance (Typical) | Notes |
| CF₃⁺ | 69 | High | Common fragment nih.govacs.org |
| C₂F₅⁺ | 119 | High | Common fragment nih.govacs.org |
| CF⁺ | 31 | Moderate | Observed fragment nih.govacs.org |
| CF₂⁺ | 50 | Moderate | Observed fragment nih.govacs.org |
| C⁺ | 12 | Low | Observed fragment nih.govacs.org |
| F⁺ | 19 | Low | Observed fragment nih.govacs.org |
| C₂F₄⁺ | 100 | Low | Observed fragment nih.govacs.org |
| C₂F₂⁺ | 70 | Low | Observed fragment nih.govacs.org |
| C₂F⁺ | 50 | Low | Observed fragment nih.govacs.org |
Note: Relative abundances can vary significantly with electron energy and experimental conditions.
Ion Cyclotron Resonance (ICR) for Ion-Molecule Reaction Studies
Ion Cyclotron Resonance (ICR) mass spectrometry is a high-sensitivity technique used to study ion-molecule reactions under controlled conditions. It allows for the detailed investigation of reaction mechanisms, kinetics, and the formation of secondary ions.
ICR studies have been conducted on this compound to understand its ion-molecule reaction chemistry. These studies have revealed that the secondary formation of ions like CF₃⁺ primarily occurs through the decomposition of C₂F₅⁺ or charge transfer from CF₂⁺. A proposed reaction pathway for secondary CF₂⁺ production involves CF₃⁺ reacting with C₂F₆ aip.org. Such investigations are crucial for understanding the behavior of this compound in plasma environments and its role in chemical processes aip.orgnasa.gov.
Recoil-Frame Covariance-Map Imaging for Dissociation Dynamics
Recoil-frame covariance-map imaging is an advanced technique that builds upon velocity-map imaging to provide detailed insights into the dissociation dynamics of molecules following ionization. By correlating the velocities of multiple fragment ions, it allows for the disentanglement of complex dissociation pathways, including those originating from multiply charged parent ions nih.govrsc.orgnih.gov.
Studies utilizing this technique on this compound subjected to electron ionization have provided a comprehensive understanding of its dissociative processes nih.govacs.orgnih.gov. Covariance maps reveal correlations between various ion pairs formed from C-C and C-F bond cleavage. For instance, ion pairs like (CF₂⁺, CF⁺) are abundant, and signals are observed between F⁺ and other fragments (CF₃⁺, CF⁺, CF₂⁺, C⁺), but not between F⁺ and C₂F₅⁺, suggesting secondary fragmentation of the latter nih.govacs.orgnih.gov. Recoil-frame covariance maps specifically help in dissecting the multi-step dissociation mechanisms of dications, such as C₂F₆²⁺, by analyzing the scattering directions of fragment ions relative to each other nih.govacs.orgnih.gov. This technique is powerful for distinguishing between different dissociation mechanisms and understanding the kinetic energy release and angular distributions of fragments nih.govrsc.orgnih.gov.
Compound Name Table:
| Full Name | Chemical Formula | Abbreviation |
| This compound | C₂F₆ | C₂F₆ |
Advanced Gas Chromatography Methodologies
Gas chromatography (GC) is a cornerstone technique for separating and analyzing volatile and semi-volatile compounds. For this compound, advanced GC methodologies are crucial for achieving high sensitivity, selectivity, and accurate quantification of impurities and by-products.
GC-Mass Spectrometry (GC-MS) for Purity and By-product Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that couples the separation capabilities of GC with the identification power of MS. This combination allows for the precise determination of this compound purity and the identification of trace impurities or by-products generated during its synthesis or use. Research has demonstrated the utility of GC-MS in analyzing this compound purity, with reported purities exceeding 99.9997% in high-purity applications, such as semiconductor etching google.com. Impurities like tetrafluoromethane (CF₄), chlorotrifluoromethane (B1293557) (CClF₃), and other fluorinated ethanes have been identified and quantified using GC-MS, enabling stringent quality control in specialized industries google.com. The ability of MS to provide fragmentation patterns unique to specific molecules makes it an indispensable tool for confirming the identity of even minor components in a this compound sample google.comdtic.mil.
Thermal Desorption and Cryo-focusing Techniques in GC
To enhance the sensitivity and analytical range for trace analysis of this compound, techniques such as thermal desorption (TD) coupled with cryo-focusing are frequently employed. Thermal desorption involves heating a sample collected on a sorbent material to release volatile compounds, which are then transferred to the GC system. Cryo-focusing involves rapidly cooling the desorbed analytes at the head of the GC column, concentrating them into a narrow band. This pre-concentration step significantly improves detection limits, making it possible to quantify this compound at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels researchgate.netglsciences.eu. For instance, a method utilizing thermal desorption coupled with a gas chromatograph/mass selective detector (GC/MSD) achieved detection limits of 260 parts-per-trillion by volume (pptv) for C₂F₆ after a 24-hour sampling period researchgate.net. These techniques are particularly valuable for environmental monitoring and industrial hygiene applications where low concentrations of this compound may be present researchgate.netglsciences.eunih.gov.
In-situ Monitoring and Sensing Technologies in Research Environments
The development of sensitive and selective chemical sensors is critical for real-time, in-situ monitoring of this compound in various research settings, including process control and environmental studies.
Development of Chemical Sensors for Fluorinated Gases
Research efforts are continuously focused on developing novel chemical sensing materials and platforms for detecting fluorinated gases like this compound. For example, sensors based on N-doped tin oxide (N-SnO₂) have demonstrated ultra-sensitive detection of fluorinated greenhouse gases, including C₂F₆, with reported detection limits as low as 7 ppb mdpi.com. These sensors leverage changes in electrical conductivity upon exposure to target gases. Other approaches involve nanotechnology-based sensing platforms and materials that can detect specific contaminants with high sensitivity and selectivity, enabling real-time monitoring mdpi.commicromeminc.comnims.go.jpmdpi.com. Photoacoustic spectroscopy (PAS) has also emerged as a powerful technique for sensing applications, with research exploring its use for detecting compounds like this compound optica.org.
Real-time Detection Limits and Sensitivity Enhancements
Advancements in sensor technology aim to achieve lower detection limits and higher sensitivity for real-time monitoring. For instance, N-SnO₂ sensors have shown excellent performance for C₂F₆ detection, with detection limits in the ppb range mdpi.com. Similarly, Fourier Transform Infrared (FTIR) spectroscopy, particularly when cryo-cooled, can achieve part-per-billion (ppb) detection limits for various gas species, including those with absorption features spanning the infrared spectrum cerexmonitoringsolutions.com. The development of miniaturized, low-cost sensors integrated with modern communication technologies like NFC tags is also paving the way for more accessible and widespread real-time monitoring of toxic and greenhouse gases nims.go.jp.
Magnetic Resonance (MR) Techniques for Fluid Dynamics in Critical Regions
Magnetic Resonance (MR) techniques, such as Nuclear Magnetic Resonance (NMR) and Magnetic Resonance Imaging (MRI), offer non-invasive methods to study the complex fluid dynamics of this compound, particularly in near-critical and supercritical states. These techniques are invaluable for understanding transport properties and flow behavior in confined spaces or under extreme conditions, which are difficult to probe with conventional methods due to their sensitivity to physical probes researchgate.netscispace.commontana.edu.
Studies have utilized MR to investigate the dynamics of this compound flowing through capillaries and packed beds researchgate.netmontana.edumontana.edu. By measuring velocity maps and displacement propagators, researchers can quantify the time evolution of fluid dynamics across various thermodynamic regimes, including subcritical, near-critical, and supercritical conditions researchgate.netscispace.commontana.edu. For example, research has shown that this compound near its critical point exhibits increased compressibility and can transfer heat via an acoustic process known as the piston effect when flowing through porous media researchgate.netmontana.edu. MR experiments, often employing ¹⁹F NMR for fluid flow and ¹H NMR for solid matrix characterization, provide unique insights into these phenomena that are not accessible through other experimental techniques montana.edu. These investigations are crucial for optimizing applications involving supercritical fluids, such as separations, reactors, and advanced cooling systems researchgate.netmontana.edu.
Compound Name List:
Environmental Atmospheric Chemistry and Global Fate Studies of Hexafluoroethane
Atmospheric Lifetime Determination and Degradation Pathway Modeling
The persistence of hexafluoroethane in the atmosphere is a defining characteristic of its environmental fate.
This compound exhibits remarkable stability across both the troposphere and the stratosphere. Its atmospheric lifetime is estimated to be approximately 10,000 years copernicus.orgmit.edunoaa.govworldatlas.compnas.orgcopernicus.orgcopernicus.org. This extraordinary longevity is attributed to the high energy of its carbon-fluorine (C-F) bonds, which renders the molecule nearly inert to many atmospheric chemical processes . Unlike many other atmospheric gases, this compound does not readily undergo degradation through common photochemical reactions or reactions with atmospheric radicals such as hydroxyl (OH) radicals under typical atmospheric conditions epa.gov. Consequently, once emitted, it remains in the atmosphere for timescales far exceeding human generational relevance, accumulating and contributing to radiative forcing over millennia.
This compound is highly resistant to unimolecular decomposition and radical-initiated degradation pathways that are significant for many other atmospheric trace gases. The strong C-F bonds require extremely high temperatures (exceeding 1000°C) for significant unimolecular decomposition to occur . While the presence of a C-C bond in this compound makes it theoretically more susceptible to C-C bond breakage and subsequent C-F bond cleavage at very high temperatures compared to perfluorinated compounds without C-C bonds, these conditions are not met in the natural atmosphere tandfonline.com.
There is no significant evidence suggesting that this compound is degraded by common atmospheric oxidants like hydroxyl (OH) radicals, ozone (O₃), or nitrate (B79036) radicals (NO₃) under typical tropospheric or stratospheric conditions epa.gov. Its primary, albeit minimal, sink is thought to be unintentional thermal destruction during high-temperature industrial combustion processes at ground level copernicus.orgcopernicus.org. Therefore, for practical atmospheric chemistry, this compound is considered to be non-reactive and highly persistent.
Persistence and Stability in the Troposphere and Stratosphere
Global Atmospheric Abundance and Trends Analysis
The atmospheric concentration of this compound has been steadily increasing since the beginning of industrialization, reflecting growing anthropogenic emissions.
Atmospheric monitoring networks, such as the Advanced Global Atmospheric Gases Experiment (AGAGE), provide crucial data on the increasing concentrations of this compound. The global mean background mole fraction of C₂F₆ was approximately 4.56 parts per trillion (ppt) in 2016 copernicus.org and around 4.9 ppt (B1677978) in 2020 pnas.org.
The growth rate of this compound in the atmosphere has shown variability. It peaked around 1999 at approximately 0.125 ppt per year. Following this peak, the growth rate declined, reaching a minimum of about 0.075 ppt per year in 2009. Since then, this compound has exhibited a period of weak growth mit.edunoaa.govmit.edu. This trend in growth rates is closely linked to changes in global industrial emissions, particularly from the semiconductor and aluminum industries pnas.orgpnas.org.
Analysis of air trapped in ancient ice cores and firn layers provides insight into pre-industrial atmospheric concentrations of this compound. These studies indicate that this compound had negligible natural sources and was present at extremely low levels before the industrial era. Pre-industrial background mixing ratios have been measured at approximately 0.1 ± 0.02 ppt researchgate.net or less than 0.3 ppt nih.gov, demonstrating that its atmospheric presence is overwhelmingly due to human activities.
As a long-lived greenhouse gas, this compound is transported globally through atmospheric circulation patterns. Anthropogenic emissions, which are predominantly from the Northern Hemisphere, lead to a discernible interhemispheric gradient, with higher concentrations typically found in the Northern Hemisphere compared to the Southern Hemisphere researchgate.net.
Atmospheric transport models and observations of other long-lived tracers, such as sulfur hexafluoride (SF₆) and tetrafluoromethane (CF₄), help elucidate the movement of this compound. These gases are transported via large-scale atmospheric circulation, including stratospheric circulation and interhemispheric transport mechanisms researchgate.netametsoc.orgharvard.edu. The slow mixing rates between hemispheres mean that emissions in one hemisphere can persist as a gradient for extended periods.
Compound List
this compound (C₂F₆)
Tetrafluoromethane (CF₄)
Octafluoropropane (C₃F₈)
Sulfur Hexafluoride (SF₆)
Trifluoromethane (B1200692) (CHF₃)
Perfluorocyclobutane (c-C₄F₈)
Nitrogen Trifluoride (NF₃)
Chlorodifluoromethane (HCFC-22)
Chlorotrifluoromethane (B1293557) (CFC-11)
Dichlorodifluoromethane (CFC-12)
Chlorodifluoromethane (HCFC-22)
Chloropentafluoroethane (B1202741) (CFC-115)
1,1,1,2-Tetrafluoroethane (B8821072) (HFC-134a)
1,1,1,2,3,3,3-Heptafluoropropane (HFC-227ea)
1,1,1-Trichloroethane (CH₃CCl₃)
Carbon Tetrachloride (CCl₄)
Chloromethane (CH₃Cl)
Nitrous Oxide (N₂O)
Methane (CH₄)
Data Tables
Table 1: Atmospheric Lifetime and Global Warming Potential (GWP) of this compound
| Compound | Atmospheric Lifetime (years) | GWP₁₀₀ |
| This compound (C₂F₆) | ~10,000 | 9,200 |
Note: GWP values can vary slightly depending on the assessment report and time horizon. The value of 9,200 is commonly cited for a 100-year time horizon.
Table 2: Global Atmospheric Abundance and Growth Rates of this compound
| Year | Global Mean Mole Fraction (ppt) | Approximate Growth Rate (ppt/yr) | Source(s) |
| Pre-industrial | < 0.3 | N/A | Ice Core/Firn Air Analysis researchgate.netnih.gov |
| 1999 | N/A | ~0.125 | AGAGE Network mit.edunoaa.govmit.edu |
| 2006 | N/A | N/A | AGAGE Network uu.nl |
| 2009 | N/A | ~0.075 | AGAGE Network mit.edunoaa.govmit.edu |
| 2016 | 4.56 | N/A | AGAGE Network copernicus.org |
| 2020 | ~4.9 | Weak growth | AGAGE Network pnas.org |
Note: "N/A" indicates data not directly provided for that specific year in the context of the measurement.
Table 3: Pre-industrial Atmospheric Concentrations of this compound
| Measurement Method | Location (Example) | Concentration (ppt) | Notes |
| Ice Core/Firn Air Analysis | Greenland/Antarctica | 0.1 ± 0.02 | Negligible natural sources identified |
| Ice Core/Firn Air Analysis | Antarctica | < 0.3 | Pre-industrial levels |
Pre-industrial Atmospheric Concentrations from Ice Core Analysis
Source Apportionment and Emission Research in Industrial Contexts
The vast majority of this compound emissions into the atmosphere are anthropogenic, originating primarily from two major industrial sectors: primary aluminum production and semiconductor manufacturing copernicus.orgcopernicus.orgnih.govepa.govpnas.org.
Emissions from Primary Aluminum Production Processes
Primary aluminum production, utilizing the Hall-Héroult electrolytic process, is identified as the largest single source of global this compound emissions copernicus.orgepa.goviges.or.jpreccessary.comipcc.ch. During this process, alumina (B75360) (aluminum oxide) is dissolved in a molten cryolite (B1665278) bath, and an electric current is passed between carbon anodes and a cathode. This compound, along with tetrafluoromethane (CF₄), is inadvertently produced as a byproduct during "anode effects" epa.goviges.or.jpxitizap.comworld-aluminium.org. Anode effects are transient process upsets that occur when the concentration of alumina in the electrolytic bath falls below optimal levels. This leads to a sharp increase in cell voltage, causing the carbon anodes to react with fluorine from the dissociated cryolite bath, thereby forming these perfluorocarbons (PFCs) epa.goviges.or.jpipcc.chxitizap.com.
The frequency and duration of these anode effects are highly dependent on the specific pot technology and operational procedures employed by individual smelters iges.or.jpxitizap.com. Consequently, emissions of this compound per ton of aluminum produced can vary significantly across different facilities and regions nih.goviges.or.jp. For instance, studies indicate that Chinese aluminum smelters may exhibit higher emission factors compared to those in other regions nih.gov. While the industry has implemented various measures to reduce anode effects, such as improved alumina feeding techniques, operator training, and advanced computer controls, this compound emissions remain a significant environmental concern epa.govworld-aluminium.orgtrellis.net. The International Aluminium Institute (IAI) and the U.S. Environmental Protection Agency (EPA) have been involved in initiatives to monitor and reduce these emissions epa.govtrellis.netepa.gov.
By-product Emissions from Semiconductor Manufacturing
The semiconductor industry is another major source of this compound emissions copernicus.orgnih.govnih.goviges.or.jpepa.govnrdgas.com. This compound is extensively used as a process gas in plasma etching and as a cleaning agent for chemical vapor deposition (CVD) chambers nih.goviges.or.jpnrdgas.comefcgases.com. In plasma etching, it serves as a source of reactive species for creating intricate circuitry patterns on silicon wafers nrdgas.comefcgases.complasma-treating.com. Emissions can occur when the supplied this compound is not fully decomposed during the process, or when it is vented to the atmosphere after use nih.gov. Furthermore, this compound can be unintentionally generated as a byproduct when other fluorinated compounds, such as trifluoromethane (CHF₃), are used in semiconductor manufacturing processes iges.or.jpsesha.org.
Emissions from this sector have seen growth, particularly as semiconductor manufacturing complexity and demand have increased nih.gov. The industry has actively pursued emission reduction strategies, including the development of exhaust gas abatement systems and the optimization of process steps iges.or.jpsesha.org. Despite these efforts, discrepancies between bottom-up emission estimates (based on industry data) and top-down estimates (derived from atmospheric measurements) suggest that mitigation effectiveness might be overestimated in some cases, and emissions continue to grow in certain regions copernicus.orgnih.gov.
Other Anthropogenic and Potential Natural Emission Pathways
While aluminum production and semiconductor manufacturing are the dominant sources, this compound also finds application in other industrial and specialized uses, which may contribute to its atmospheric release, albeit to a lesser extent. These include its use as a component in certain refrigeration mixtures (e.g., R508A, R508B) wikipedia.orgnrdgas.comefcgases.com, as a fire extinguishing agent nrdgas.comefcgases.com, and in medical applications such as a tamponade agent during vitreoretinal surgery wikipedia.org. No significant natural emission pathways for this compound have been identified; its presence in the atmosphere is overwhelmingly attributed to industrial activities copernicus.orgepa.gov.
Environmental Transport and Partitioning Behavior Modeling
This compound's physical and chemical properties dictate its behavior and distribution within the environment once released. Its inert nature means it is not readily degraded by chemical or biological processes in the lower atmosphere, soil, or water wikipedia.orgepa.gov.
Volatilization from Environmental Media (e.g., Soil, Water)
This compound is expected to volatilize readily from both water and soil surfaces. This behavior is primarily driven by its relatively high Henry's Law constant, reported as 20.3 atm·m³/mol at 25 °C nih.govechemi.com. A high Henry's Law constant indicates a strong tendency for a substance to partition from the aqueous phase into the gas phase. Coupled with its vapor pressure, this suggests that volatilization is a significant environmental fate process.
Modeling studies estimate that the volatilization half-life of this compound from a model river (1 meter deep) is approximately 3 hours, and from a model lake (1 meter deep) is approximately 5 days nih.govechemi.com. These estimates highlight the rapid transfer of this compound from aquatic environments to the atmosphere. Similarly, it is expected to volatilize from moist and dry soil surfaces echemi.com.
Adsorption Phenomena in Environmental Compartments
The potential for this compound to adsorb to environmental matrices like soil and sediment is generally considered low to moderate. Based on estimated octanol-water partition coefficients (LogP ≈ 2.0) and soil organic carbon-water (B12546825) partitioning coefficients (Koc ≈ 200), this compound is predicted to have moderate mobility in soil nih.govechemi.com. In aquatic systems, it is expected to adsorb to suspended solids and sediment, which could attenuate its volatilization rate to some extent nih.gov. However, its high volatility generally dominates its environmental partitioning behavior.
Compound Name Table:
| Common Name | Chemical Formula | Other Names | CAS Number |
| This compound | C₂F₆ | Perfluoroethane, PFC-116 | 76-16-4 |
| Tetrafluoromethane | CF₄ | PFC-14, Carbon hexafluoride | 75-73-0 |
| Trifluoromethane | CHF₃ | Fluoroform, PFC-23 | 75-45-6 |
| Octafluoropropane | C₃F₈ | PFC-218 | 76-19-7 |
| Octafluorocyclobutane | C₄F₈ | PFC-318, c-C₄F₈ | 115-25-3 |
Bioconcentration Potential in Aquatic and Terrestrial Systems
The potential for this compound to bioconcentrate in living organisms within aquatic and terrestrial ecosystems is considered low. This assessment is largely based on its physicochemical properties, specifically its octanol-water partition coefficient (log Kow) and estimated bioconcentration factor (BCF).
This compound has a reported log Kow value of 2.00 nih.gov. The log Kow is an indicator of a chemical's lipophilicity, or its tendency to dissolve in fats and oils, which is often correlated with its potential to bioaccumulate in organisms. Generally, compounds with a log Kow below 3 are considered to have a low potential for bioaccumulation service.gov.uk. Regression-derived equations, utilizing this log Kow value, estimate a bioconcentration factor (BCF) of approximately 10 for this compound in aquatic organisms nih.gov. A BCF value of 10 suggests a low potential for accumulation in aquatic life nih.gov.
Furthermore, this compound is expected to volatilize readily from water surfaces due to its high Henry's Law constant (20.3 atm-cu m/mole at 25 °C). Estimated volatilization half-lives from a model river are approximately 3 hours, and from a model lake, approximately 5 days nih.gov. This rapid partitioning into the atmosphere from water bodies limits the duration of exposure for aquatic organisms and consequently reduces the likelihood of significant bioconcentration. While direct experimental data on terrestrial bioconcentration is limited, the compound's high volatility and low log Kow suggest a low potential for accumulation in terrestrial systems as well nih.govservice.gov.uk.
| Parameter | Value | Unit | Relevance to Bioconcentration | Source |
| Log Octanol-Water Partition Coefficient (log Kow) | 2.00 | - | Low lipophilicity, suggests low bioaccumulation potential | nih.gov |
| Bioconcentration Factor (BCF) (estimated) | 10 | - | Low potential for accumulation in aquatic organisms | nih.gov |
| Henry's Law Constant | 20.3 | atm-cu m/mole | High volatility from water, limits aquatic exposure | nih.gov |
Long-Range Atmospheric Transport Mechanisms
This compound is characterized by its exceptional stability, leading to a very long atmospheric lifetime, which is a key factor enabling its long-range atmospheric transport (LRAT). Once released into the atmosphere, this compound exists predominantly as a gas due to its high vapor pressure (25,100 mm Hg at 25 °C) nih.gov.
The atmospheric lifetime of this compound is estimated to be between 500 and 10,000 years nih.gov. This extreme longevity means that once emitted, it can persist in the atmosphere for millennia, allowing it to be transported globally by atmospheric circulation patterns. Unlike many other atmospheric gases, this compound is not susceptible to direct photolysis by sunlight, as it lacks chromophores that absorb wavelengths above 290 nm nih.gov. Furthermore, it is not readily degraded by common atmospheric chemical reactions, such as oxidation by hydroxyl radicals (OH), which are the primary removal mechanisms for many other organic compounds fluorocarbons.org. Perfluorocarbons like this compound are primarily destroyed in the ionosphere through reactions with energetic electrons researchgate.net.
The stability and persistence of this compound allow it to be transported across vast distances, far from its industrial sources, contributing to its presence in remote regions nasa.govunit.no. This global distribution and extended atmospheric residence time are critical factors in its contribution to global warming.
| Parameter | Value | Unit | Significance for LRAT | Source |
| Atmospheric Lifetime | 500 - 10,000 | years | Extremely long lifetime allows for global distribution and persistence in the atmosphere, facilitating long-range transport. | nih.govnasa.govresearchgate.net |
| Vapor Pressure | 25,100 | mm Hg at 25°C | Indicates it exists solely as a gas in the atmosphere, enabling widespread dispersion by wind currents. | nih.gov |
| Chemical Stability | Highly Inert | - | Due to strong C-F bonds, it resists degradation, allowing it to remain in the atmosphere for extended periods and travel long distances. | nih.gov |
| Primary Removal Sink | Ionosphere (electron reactions) | - | Removal processes are slow and occur in the upper atmosphere, further contributing to its long atmospheric residence time and transport. | researchgate.net |
| Global Warming Potential (GWP) (100-yr) | 9,200 - 17,300 | - | While not directly a transport mechanism, its high GWP is a consequence of its atmospheric persistence and ability to trap heat over long periods. | nih.gov |
Compound Names:
| Common Name | Chemical Formula | CAS Number |
| This compound | C₂F₆ | 76-16-4 |
Applications in Specialized Scientific and Industrial Processes Research
Plasma Chemistry and Etching Process Optimization
In plasma chemistry, C₂F₆ is a key etchant gas, instrumental in the precise removal of materials during the fabrication of microelectronic devices. Its behavior in plasma environments is extensively studied to optimize etching processes.
Role of Hexafluoroethane in Microelectronic Device Fabrication
This compound (C₂F₆) is a widely used fluorinated gas in dry etching processes within the semiconductor industry wechemglobal.comszjingugs.comyujiamerica.comdaikinchemicals.co.thgoogle.comsemiconductors.orgresearchgate.netcognitivemarketresearch.commaximizemarketresearch.comsvc.org. Upon ionization in a plasma, C₂F₆ dissociates to release fluorine atoms, which are highly reactive with semiconductor materials like silicon and silicon dioxide yujiamerica.comaip.orgaip.org. This reactivity enables the precise removal of specific layers during the intricate fabrication of microelectronic components. C₂F₆ is also employed in chamber cleaning processes within semiconductor manufacturing wechemglobal.comdaikinchemicals.co.thsemiconductors.org. Its high purity, often exceeding 99.999% (5N), is critical for preventing contamination that could compromise semiconductor device quality wechemglobal.comdaikinchemicals.co.th. For instance, C₂F₆ has been utilized in the etching of silicon dioxide, a fundamental step in multilayer integrated circuit fabrication aip.orgaip.org.
Fundamental Plasma-Surface Interactions in Etching Applications
The etching process involving C₂F₆ is governed by complex plasma-surface interactions. When C₂F₆ is introduced into a plasma, it generates various reactive species, including CFₓ radicals, which are crucial for the etching mechanism aip.orgumich.edumountainscholar.orgresearchgate.netumich.edumdpi.com. A characteristic feature of fluorocarbon plasma etching is the deposition of a CFₓ polymer layer on the wafer surface umich.eduresearchgate.netumich.edu. This polymer layer acts as a passivation layer, regulating the etch rate by controlling the delivery of reactants and energy to the surface. The polymer is consumed through processes such as fluorine atom etching and ion sputtering umich.edu. The balance between polymer deposition and removal, influenced by factors like ion bombardment energy and the flux of reactive species, dictates the etch profile and selectivity over other materials umich.eduresearchgate.netumich.edu. For example, in the etching of silicon dioxide, the presence of oxygen from the substrate can also contribute to polymer consumption umich.edu.
Development of Alternative Etching Gas Mixtures
Growing environmental concerns regarding the high Global Warming Potential (GWP) and long atmospheric lifetime of C₂F₆ have spurred research into alternative etching gases and gas mixtures semiconductors.orgarchivemarketresearch.comijpest.comeconstor.eu. While C₂F₆ remains a dominant etchant, efforts are focused on developing chemistries with lower environmental impact, such as unsaturated fluorocarbons and fluoroether compounds semiconductors.org. Research also explores optimizing existing processes by using C₂F₆ in carefully controlled mixtures with other gases like hydrogen (H₂) or argon (Ar) to enhance etch rates, improve selectivity, and achieve desired feature profiles svc.orgumich.edumdpi.comresearchgate.netresearchgate.netgoogle.com. For instance, C₂F₆ mixed with H₂ has shown improved selectivity in etching low-k dielectric materials over silicon carbide researchgate.net.
Dielectric Medium Research and Electrical Insulation Systems
This compound's inherent properties also make it a subject of study in the field of dielectric media and electrical insulation.
Fundamental Studies of Dielectric Strength and Breakdown
C₂F₆ exhibits excellent electrical insulation properties and is utilized as a dielectric coolant and insulating gas wechemglobal.comszjingugs.comcognitivemarketresearch.com. Its dielectric strength, while generally lower than that of sulfur hexafluoride (SF₆), is significant, especially under pressure econstor.eumdpi.comaip.orgresearchgate.netf2chemicals.com. C₂F₆ molecules can trap slow electrons, forming negative ions, which helps to quench incipient electrical discharges f2chemicals.com. Studies have investigated C₂F₆ in various mixtures with buffer gases like nitrogen (N₂) and carbon dioxide (CO₂) to evaluate their potential as SF₆ alternatives in high-voltage applications, aiming to reduce GWP while maintaining adequate dielectric performance econstor.eumdpi.comaip.orgresearchgate.net. For example, C₂F₆ mixed with N₂ or CO₂ has been studied for its dielectric properties in gas-insulated switchgear (GIS) applications researchgate.net.
Table 1: Comparative Dielectric Strength of Gases
| Gas | Dielectric Strength (Relative to N₂=1) | Notes |
| Nitrogen (N₂) | 1 | Base reference. |
| SF₆ | ~2.5 - 3.0 | High dielectric strength, electronegative gas, effective electron quencher. High GWP. |
| C₂F₆ | ~1.8 - 2.1 | Good dielectric properties, chemically stable, traps electrons. Lower dielectric strength than SF₆ but higher than N₂. High GWP and atmospheric lifetime. econstor.eumdpi.comaip.orgf2chemicals.com |
| C₃F₈ | ~2.2 - 2.6 | Higher dielectric strength than C₂F₆, lower GWP than SF₆. econstor.eumdpi.com |
| c-C₄F₈ | Comparable to SF₆ | Shows high dielectric strength, often used in mixtures. Lower GWP than SF₆. econstor.euresearchgate.net |
Note: Dielectric strength values can vary depending on pressure, electrode gap, and measurement conditions.
Decomposition Product Formation in Electrical Discharge Environments
When subjected to electrical discharges, C₂F₆ can decompose, forming various byproducts that are of interest for diagnostics and environmental monitoring. The specific decomposition products depend on the discharge conditions, such as gas mixtures, pressure, and energy input.
In a direct current (DC) plasma generated in gas bubbles in water, C₂F₆ decomposition yielded byproducts including tetrafluoromethane (CF₄), nitrogen dioxide (NO₂), carbon monoxide (CO), carbon dioxide (CO₂), water (H₂O), and hydrogen cyanide (HCN) ijpest.com. When C₂F₆ is part of a gas mixture with oxygen (O₂) and carbon dioxide (CO₂), decomposition under power frequency breakdown can result in CF₄, C₃F₆, C₃F₈, C₄F₁₀, C₅F₁₂ , C₃F₇H, and carbonyl fluoride (B91410) (COF₂) aip.org. Studies on the decomposition of other fluorinated compounds have also identified C₂F₆ as a byproduct. For instance, trifluoroiodomethane (CF₃I) decomposition under high current interruption can produce CF₄ and C₂F₆ koreascience.kr. Similarly, the decomposition of HFO-1234ze(E) under partial discharge can lead to the formation of CF₄, C₂F₆, and trifluoromethane (B1200692) (CHF₃) researchgate.net. The presence of C₂F₆ among decomposition products of other gases like SF₆ in electrical equipment is also noted utm.mymdpi.com.
Table 2: Identified Decomposition Products of this compound (C₂F₆) in Electrical Discharges
| Discharge Environment / Gas Mixture | Identified Decomposition Products | References |
| DC plasma in gas bubbles in water | CF₄, NO₂, CO, CO₂, H₂O, HCN | ijpest.com |
| Power frequency breakdown (C₂F₆/O₂/CO₂ mixture) | CF₄, C₂F₆, C₃F₆, C₃F₈, C₄F₁₀, C₅F₁₂, C₃F₇H, CF₂O (carbonyl fluoride) | aip.org |
| Dielectric Barrier Discharge (DBD) with O₂ addition | CO₂, COF₂, CO | acs.org |
| High current interruption (CF₃I decomposition) | CF₄, C₂F₆ | koreascience.kr |
| Partial discharge (HFO-1234ze(E) decomposition) | CF₄, C₂F₆, CHF₃ | researchgate.net |
| Partial discharge in SF₆ insulated equipment (as a byproduct) | SOF₂, SO₂F₂, SO₂, CF₄, CO, CO₂, CS₂, etc. (C₂F₆ is noted as a decomposition product of SF₆ in some contexts, though not directly from C₂F₆ itself in these specific examples) | utm.mymdpi.com |
Compound List
this compound (C₂F₆)
Sulfur Hexafluoride (SF₆)
Tetrafluoromethane (CF₄)
Trifluoromethane (CHF₃)
Perfluoropropane (C₃F₈)
Perfluorobutadiene (C₄F₆)
Octafluoropropane (C₃F₈)
Octafluorocyclobutane (c-C₄F₈)
Trifluoroiodomethane (CF₃I)
Pentafluoroethane (B1204445) (C₂HF₅)
Hexafluoro-1,3-butadiene
Carbonyl Fluoride (COF₂)
Nitrogen (N₂)
Oxygen (O₂)
Argon (Ar)
Hydrogen (H₂)
Carbon Monoxide (CO)
Carbon Dioxide (CO₂)
Hydrogen Cyanide (HCN)
Sulfur Dioxide (SO₂)
Sulfuryl Fluoride (SO₂F₂)
Thionyl Fluoride (SOF₂)
Disulfur Decafluoride (S₂F₁₀)
Hydrogen Fluoride (HF)
Carbon Disulfide (CS₂)
Silane (SiH₄)
Silicon Dioxide (SiO₂)
Silicon Nitride (Si₃N₄)
Methylsilsesquioxane (MSQ)
Amorphous Hydrogenated Silicon Carbide (SiC)
Hydrofluoroolefin HFO-1234yf
C₄F₇N
C₅F₁₀O
C₆F₁₂O
C₆F₁₂
Cryogenic Applications in Laboratory and Industrial Settings
This compound's properties at low temperatures and its behavior in supercritical states lend themselves to specific cryogenic and high-pressure applications.
Heat Transfer Characteristics in Low-Temperature Systems
The thermal properties of this compound in its solid and gaseous phases are of interest for cryogenic applications. Solid this compound exists in two polymorphs, with a phase transition occurring around 103 K (-170 °C) wikipedia.orgchemeurope.com. Studies investigating the thermal conductivity of solid C₂F₆ have been conducted in the temperature range of 6-140 K aip.orgresearchgate.net. In its low-temperature phase, the isobaric thermal conductivity generally decreases with increasing temperature aip.org. Research has also explored the effect of thermal expansion on heat transfer within the β-C₂F₆ phase acs.org. A small jump in heat capacity is observed at the α → β transition temperature (around 103 K), indicating a change in its thermal behavior aip.org.
Supercritical Fluid Dynamics and Transport Properties
This compound is utilized in research to understand fluid dynamics and transport phenomena in supercritical states, particularly in systems involving porous media montana.eduscispace.comresearchgate.net. Its critical point is approximately 293 K (19.9 °C) and 30.4 bar (3.06 MPa) montana.eduwikipedia.org. When flowing in a tube, C₂F₆ far from its critical point exhibits a Poiseuille flow distribution, characteristic of incompressible Newtonian fluids scispace.comresearchgate.net. However, as the fluid approaches the critical point, its flow behavior becomes more complex, influenced by buoyancy and viscous forces scispace.comresearchgate.net. In studies involving porous media, C₂F₆ has been used to investigate heat transfer mechanisms, including the "piston effect," which is an acoustic process that facilitates heat transfer near the critical point montana.edu. Key transport properties include a viscosity of 13.64 μPa·s at 0 °C and 14.4 μPa·s at 25 °C, and a thermal conductivity of 13.47 mW/(m·K) at 0 °C wikipedia.org. Its compressibility factor is 0.9875 at 15 °C, and its acentric factor is 0.257 wikipedia.org.
Solvent Properties in Advanced Separation Technologies
This compound's tunable properties in the supercritical state make it a candidate solvent for advanced separation technologies.
Use in Vapor-Liquid Equilibrium Studies
Vapor-liquid equilibrium (VLE) data for this compound (often designated as R-116) in binary mixtures with various compounds, including n-alkanes (such as propane, n-pentane, and n-hexane), carbon dioxide (R-744), and other refrigerants (like R-143a), have been extensively studied researchgate.netacs.orgacs.orgresearchgate.netscispace.comscite.ainist.govresearchgate.netresearchgate.net. These studies are crucial for developing thermodynamic models and understanding phase behavior relevant to refrigeration and extraction processes researchgate.netconicet.gov.arconicet.gov.ar. Phenomena such as azeotropic behavior and critical azeotropy have been observed in some of these mixtures researchgate.net. Predictive models, including the Peng-Robinson equation of state and the Group-Contribution with Association (GCA-EOS) equation of state, are commonly employed to correlate and predict VLE data for these systems researchgate.netacs.orgresearchgate.netresearchgate.netconicet.gov.arconicet.gov.ar.
Application in Supercritical Fluid Extraction and Reactions
This compound serves as a supercritical fluid solvent in extraction processes, often explored as an alternative to supercritical carbon dioxide researchgate.netconicet.gov.arconicet.gov.arsitec-hp.chnih.govwikipedia.org. Its solvent properties, such as density and solvating power, can be precisely adjusted by altering pressure and temperature, enabling selective extraction sitec-hp.chwikipedia.org. Research has investigated its application in extracting compounds from various matrices, including oil sludge separation researchgate.netconicet.gov.arconicet.gov.ar. The use of this compound as a solvent aims to avoid the need for cosolvents, which can complicate downstream processing conicet.gov.arconicet.gov.ar.
Flame Inhibition Mechanisms and Combustion Research
This compound is recognized for its non-flammable nature and is studied in the context of combustion and flame inhibition. Its inherent stability, attributed to strong C-F bonds, influences its behavior under high-temperature conditions tandfonline.comtandfonline.com. Research has examined the destruction efficiencies (DEs) of this compound in combustion environments, finding it to be more readily decomposed than perfluoromethane (CF₄) due to the presence of C-C bonds, which act as a point of molecular dissociation tandfonline.comtandfonline.com. Studies indicate that C₂F₆ can achieve destruction efficiencies exceeding 99%, even when introduced post-flame tandfonline.comtandfonline.com. Its non-flammable characteristic also positions it as a potential component in specialized atmospheres designed to suppress combustion dtic.mil.
Compound List
this compound (C₂F₆)
Trifluoromethane (CHF₃)
Carbon Dioxide (CO₂)
Propane
n-Pentane
n-Hexane
1,1,1-trifluoroethane (B1214931)
Tetrafluoromethane (CF₄)
Perfluoropropane (C₃F₈)
Octafluoropropane
Octafluorocyclobutane
Hexafluorobenzene
1,1,1,2-tetrafluoroethane (B8821072)
Table 1: Selected Physical Properties of this compound
| Property | Value | Unit | Source |
| Molar Mass | 138.01 | g/mol | wikipedia.orgchemeurope.comchemeo.com |
| Appearance | Colorless, odorless gas | - | wikipedia.orgchemeurope.comnih.govnoaa.govchemicalbook.comechemi.com |
| Boiling Point | -78.2 | °C | wikipedia.orgchemeurope.com |
| Melting Point | -100.6 | °C | wikipedia.orgchemeurope.com |
| Critical Temperature (Tc) | 293.0 | K | montana.eduwikipedia.org |
| Critical Pressure (Pc) | 3.06 | MPa | wiley-vch.de |
| Density (gas, 24 °C) | 5.734 | kg/m ³ | wikipedia.orgchemeurope.com |
| Vapor Density (air=1) | 4.823 | - | wikipedia.orgchemeurope.com |
| Viscosity (0 °C) | 13.64 | μPa·s | wikipedia.org |
| Thermal Conductivity (0 °C) | 13.47 | mW/(m·K) | wikipedia.org |
| Solubility in Water | Negligible | - | wikipedia.orgchemeurope.com |
| Non-flammable | Yes | - | wikipedia.orgchemeurope.comnih.govnoaa.govchemicalbook.comsolubilityofthings.com |
| Atmospheric Lifetime | ~10,000 | Years | wikipedia.orgcopernicus.org |
| Global Warming Potential | ~9200 | - | wikipedia.org |
| Ozone Depletion Potential | 0 | - | wikipedia.orgscispace.com |
Chemical Kinetic Mechanisms of Hydrocarbon Flame Inhibition
This compound's effectiveness as a flame inhibitor is rooted in its chemical kinetic interactions within the complex radical chain reactions that sustain hydrocarbon flames. Research, particularly from institutions like the National Institute of Standards and Technology (NIST), has focused on developing comprehensive chemical mechanisms to elucidate these processes nist.govtandfonline.comnist.govhubspotusercontent-na1.net.
The high electronegativity of fluorine atoms in this compound contributes to its inhibitory action. When subjected to high temperatures, C₂F₆ can decompose, generating a pool of fluorinated species and radicals. These fluorinated radicals can interfere with the chain-branching reactions essential for flame propagation. Unlike hydrocarbon radicals, fluorinated radicals are often less reactive due to the strength of the carbon-fluorine (C-F) bond, which is significantly stronger than the carbon-hydrogen (C-H) bond nist.govhubspotusercontent-na1.net. This increased bond strength means that reactions involving fluorinated radicals may compete with, and slow down, the analogous pure hydrocarbon chemistry by forming less "flammable" intermediates nist.gov.
Furthermore, atomic hydrogen, a key radical in hydrocarbon combustion, is believed to react with the carbon-bonded fluorine in this compound. This interaction promotes the formation of hydrofluoric acid (HF), which can act as a radical scavenger, thereby inhibiting flame propagation tandfonline.com. The decomposition of this compound is also influenced by its molecular structure; the presence of C-C and C-H bonds provides a weaker point for initial molecular dissociation compared to fully saturated perfluorocarbons like CF₄ tandfonline.comhubspotusercontent-na1.net. This characteristic allows C₂F₆ to decompose at lower temperatures, making its inhibitory species more readily available within the flame zone.
NIST's research has developed detailed chemical kinetic models that incorporate elementary reaction steps for the destruction of fluorinated species and their influence on hydrocarbon flame chemistry. These models aim to predict potential by-products of incomplete combustion and understand the intricate reaction pathways that lead to flame suppression nist.govtandfonline.comnist.govhubspotusercontent-na1.net.
Suppression Effects in Premixed and Diffusion Flames
This compound has been evaluated for its flame suppression capabilities in various combustion scenarios, including premixed and diffusion flames. Studies have compared its efficacy against established flame retardants, such as Halon 1301 (CF₃Br), and other fluorinated compounds nist.govresearchgate.net.
In premixed hydrocarbon flames, such as methane-air mixtures, this compound has been shown to reduce burning rates. Experimental measurements indicate that C₂F₆ can reduce the burning rate more significantly than if it were merely acting as an inert diluent nist.gov. While the precise quantitative impact can vary with equivalence ratio and experimental conditions, research has established its role as an effective inhibitor. For instance, in premixed methane-air flames, the addition of 1% this compound by mole fraction has been observed to decrease the burning velocity.
Table 1: Effect of this compound on Premixed Methane-Air Flame Burning Velocity
| Condition | Burning Velocity (cm/s) | Reduction (%) |
| Uninhibited Methane-Air Flame | 44.5 | - |
| Methane-Air Flame + 1% C₂F₆ | 39.5 | 11.2 |
Data derived from NIST research on premixed methane-air flames nist.gov.
This compound is generally ranked among effective flame suppressants, often performing better than simpler fluorocarbons like CHF₃ and CF₄, but typically less effectively than brominated compounds like CF₃Br or CF₃I, though its relative effectiveness can be invariant with respect to the fuel type researchgate.net.
While research has extensively detailed its effects on premixed flames, the specific suppression mechanisms and quantitative data for this compound in diffusion flames are less explicitly detailed in the provided search results compared to premixed flames. However, general principles of flame inhibition, such as radical scavenging and the introduction of less reactive species, are understood to apply across different flame types nasa.gov. Studies on other halogenated compounds in diffusion flames highlight the importance of inhibitor concentration and its distribution within the reaction zone for effective suppression nasa.gov. The underlying chemical kinetic models developed for premixed flames are often extended to analyze diffusion flame behavior, indicating a shared mechanistic basis for inhibition nist.govnist.gov.
Compound Name Table
| Common Name | Chemical Formula |
| This compound | C₂F₆ |
| Trifluoromethane | CHF₃ |
| Tetrafluoromethane | CF₄ |
| Bromotrifluoromethane | CF₃Br |
| Trifluoroiodomethane | CF₃I |
Interactions with Materials and Other Chemical Systems
Adsorption Phenomena on Solid Substrates
The adsorption of hexafluoroethane onto solid substrates is a key phenomenon, particularly relevant for gas separation, storage, and purification processes. Activated carbon and zeolites are commonly studied adsorbents for perfluorocarbons like this compound.
Adsorption Thermodynamics on Activated Carbon
Studies investigating the adsorption of this compound (C₂F₆) on activated carbon have employed volumetric methods to measure adsorption quantities at various temperatures and pressures epa.govacs.orgresearchgate.netresearchgate.netpsu.edu. Research indicates that adsorption isotherms can be effectively described by models such as Langmuir, Sips, and Toth, with the Sips isotherm often providing the most satisfactory fit to experimental data epa.govacs.orgresearchgate.net. The amount of this compound adsorbed typically increases with increasing pressure and decreases with increasing temperature, consistent with exothermic adsorption processes acs.orgresearchgate.net.
Thermodynamic analysis, particularly the determination of adsorption enthalpies, provides insight into the strength of the interactions between this compound and the activated carbon surface. Studies suggest a two-step adsorption model for this compound on activated carbon, involving an initial Langmuir-type chemisorption followed by Freundlich physisorption researchgate.netpsu.edu. The enthalpy of adsorption for these steps quantifies the energy released or absorbed during the adsorption process.
Table 1: Enthalpy of Adsorption of this compound on Activated Carbon
| Adsorption Step | Enthalpy of Adsorption (kJ/mol) | Reference |
| First Step (Langmuir-type) | 38.7 | psu.edu |
| Second Step (Freundlich physisorption) | 38.2 | psu.edu |
These values indicate a strong interaction, particularly in the initial adsorption phase, suggesting a significant affinity between this compound molecules and the activated carbon surface.
Surface Coverage and Interaction Energies
The capacity of an adsorbent to retain this compound is often described by its adsorption capacity, which is influenced by factors such as pore structure, surface area, and the chemical nature of the adsorbent. Zeolite 13X, for instance, has been identified as a highly favorable adsorbent, exhibiting significant adsorption amounts for this compound compared to other materials like activated carbon and silica (B1680970) gel epa.govacs.orgresearchgate.net. In studies comparing different perfluorocarbons, this compound (C₂F₆) was adsorbed in larger quantities than tetrafluoromethane (CF₄) onto zeolite 13X across the tested pressure and temperature ranges researchgate.net.
The interaction energies between this compound and solid substrates are complex and can vary with surface coverage. While specific values for interaction energies on activated carbon are not extensively detailed in the provided search results, studies on other porous materials, such as fluorinated porous organic frameworks, report isosteric heats of adsorption for C₂F₆ ranging from approximately 28.5 to 29.0 kJ/mol at near-zero coverage oaepublish.com. These values, along with the enthalpy data for activated carbon, suggest that the interactions are primarily governed by van der Waals forces, influenced by the polarizability of the this compound molecule and the surface characteristics of the adsorbent researchgate.net.
Surface Chemistry and Catalytic Interactions
This compound and its derived species can interact with various surfaces, influencing surface chemistry and participating in catalytic processes, particularly in plasma environments.
Interactions with Metal Oxide Surfaces (e.g., TiO₂, CuO)
This compound, particularly in plasma environments, can dissociate into reactive species such as fluorine atoms (F) and various fluorocarbon radicals (e.g., CF₃, CF₂). These species can interact with metal oxide surfaces like titanium dioxide (TiO₂) and copper(II) oxide (CuO). Studies on TiO₂ surfaces indicate that fluorine atoms can interact with titanium atoms, potentially leading to the rupture of chemical bonds and the formation of surface complexes researchgate.net. Rutile TiO₂ has been shown to be an effective fluoride (B91410) scavenger, suggesting that surface interactions can lead to the adsorption and retention of fluorine species researchgate.net. The presence of surface hydroxyl groups on metal oxides can also influence the adsorption of species derived from fluorocarbons by altering surface acidity and coordination sites nih.gov.
While direct studies detailing the interaction of intact this compound molecules with CuO surfaces are limited, the general behavior of fluorocarbons suggests potential interactions. Metal oxides can act as catalysts or reactive surfaces for fluorinated compounds, influencing their decomposition or surface modification udel.eduresearchgate.net. For instance, research on SF₆ decomposition on copper and its oxides indicates that metal surfaces can play a role in the interaction and potential reaction pathways of fluorinated gases researchgate.net.
Role in Surface Cleaning and Passivation Processes
This compound is widely employed in the semiconductor industry for plasma etching and surface cleaning applications, such as cleaning Chemical Vapor Deposition (CVD) chambers guidechem.comnih.govwikipedia.orgguidechem.com. In plasma etching processes, such as the etching of silicon dioxide (SiO₂), this compound plasma generates reactive species like CFₓ radicals and fluorine atoms researchgate.netumich.eduaip.orgrit.edu. These species play a dual role: they etch the target material and simultaneously form a passivation layer on the surface researchgate.netumich.edu.
The mechanism involves the chemisorption of fluorocarbon radicals onto the SiO₂ surface, followed by ion-assisted etching. Fluorine atoms react with silicon in SiO₂, while carbon radicals react with oxygen, forming volatile products that are removed from the chamber rit.edu. The formation of a polymer-like passivation layer, composed of CFₓ species, is crucial as it regulates the etching process by limiting the availability of reactants and dissipating ion bombardment energy umich.edu. The balance between the deposition and consumption of this polymer layer dictates the etch rate and profile umich.edu. Furthermore, this compound plasma treatments can also modify surface properties like surface energy and nano-roughness on materials such as textiles, indicating its broader role in surface functionalization tandfonline.com.
Interactions in Mixed Gas Environments
This compound is often utilized in conjunction with other gases to achieve specific process outcomes or to enhance performance characteristics.
In plasma etching, this compound is frequently mixed with other fluorocarbons, such as CHF₃, to optimize etch rates and selectivity between different materials, like silicon dioxide and polysilicon rit.edu. The ratio of fluorine to carbon in the gas mixture significantly influences these outcomes rit.edu.
This compound is also used in mixtures for refrigeration, such as R508A and R508B, in combination with other hydrofluorocarbons wikipedia.orglinde-gas.at. Furthermore, its interactions in mixed gas environments are relevant for gas separation processes, where it can be selectively adsorbed from mixtures, such as with CF₄, using specialized adsorbents like porous organic frameworks oaepublish.com. The presence of argon in plasma cleaning processes alongside this compound has also been noted dntb.gov.ua.
Emerging Research Areas and Future Directions in Hexafluoroethane Chemistry
Development of Sustainable Synthesis Routes
The current synthesis routes for many industrial chemicals, including perfluorocarbons like hexafluoroethane (C₂F₆), often involve energy-intensive processes or precursors with environmental concerns scirp.org. Research is actively exploring "green chemistry" principles to develop more sustainable synthesis pathways. This involves minimizing waste, using less hazardous reagents, improving energy efficiency, and utilizing renewable feedstocks mdpi.comijcrt.org. While specific breakthroughs in this compound synthesis directly aligning with these principles are not detailed in the provided snippets, the broader chemical research community is focused on developing environmentally benign methods for producing fluorinated compounds. This includes exploring alternative catalysts, solvent-free reactions, and processes that reduce greenhouse gas emissions during production. The long atmospheric lifetime and high global warming potential (GWP) of this compound mit.educopernicus.org underscore the critical need for such sustainable production methods to mitigate its environmental impact.
Advanced Spectroscopic Probes for Real-time Mechanistic Insight
Understanding the complex reaction mechanisms and molecular behavior of this compound requires sophisticated analytical tools. Advanced spectroscopic techniques are emerging as crucial probes for real-time mechanistic insight. ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is particularly valuable for fluorinated compounds like this compound, allowing for detailed analysis of chemical environments and reaction intermediates researchgate.netscispace.com. Techniques such as infrared (IR) spectroscopy can monitor changes in vibrational modes associated with C-F bonds during chemical processes cardiff.ac.uk. Furthermore, operando spectroscopy, which involves spectroscopic analysis during actual chemical reactions or under process conditions, provides invaluable real-time data. This includes methods like synchrotron-based X-ray absorption spectroscopy (EXAFS) and Raman spectroscopy applied to catalytic surfaces or gas-phase reactions, offering insights into dynamic processes that traditional ex-situ methods cannot capture cardiff.ac.uk. Molecular dynamics (MD) simulations coupled with spectroscopic data can also elucidate the behavior of this compound in different environments, such as its interaction with membranes or catalytic surfaces researchgate.netresearchgate.net.
Refined Atmospheric Modeling and Source Attribution
This compound (C₂F₆) is a potent greenhouse gas with an exceptionally long atmospheric lifetime (approximately 10,000 years) and a high Global Warming Potential (GWP₁₀₀ of 9200) mit.educopernicus.org. Accurate atmospheric modeling and source attribution are therefore critical for understanding its environmental impact and developing effective mitigation strategies. Research in this area focuses on analyzing long-term atmospheric measurement data from networks like the Advanced Global Atmospheric Gases Experiment (AGAGE) mit.educopernicus.orgcopernicus.orgresearchgate.net. These measurements, often combined with inverse modeling frameworks, allow scientists to estimate global and regional emissions. A significant challenge highlighted in recent studies is the persistent discrepancy between "top-down" emission estimates derived from atmospheric observations and "bottom-up" estimates reported by industries (e.g., aluminum and semiconductor manufacturing) mit.educopernicus.orgcopernicus.orgresearchgate.net. Refined atmospheric models are continuously being developed to better account for atmospheric transport, chemical transformations, and the influence of various emission sources, aiming to reduce these discrepancies and improve the accuracy of source attribution for C₂F₆ and other perfluorocarbons (PFCs).
Table 1: Atmospheric Properties of Key Perfluorocarbons
| Compound | Atmospheric Lifetime (years) | GWP₁₀₀ | Global Mean Mole Fraction (2016) | Primary Anthropogenic Sources |
| This compound (C₂F₆) | ~10,000 | 9200 | 4.56 ppt (B1677978) | Aluminum production, Semiconductor manufacturing mit.educopernicus.orgresearchgate.net |
| Tetrafluoromethane (CF₄) | ~50,000 | 6500 | 82.7 ppt | Aluminum production, Semiconductor manufacturing mit.edu |
Note: GWP₁₀₀ for C₂F₆ is also cited as 12,200 in copernicus.org, but 9200 from mit.educopernicus.org is used for consistency with the more recent source.
Integration of Computational and Experimental Methodologies for Predictive Chemistry
The synergy between computational chemistry and experimental methodologies is vital for predictive chemistry and understanding molecular behavior. Advanced computational techniques, including Density Functional Theory (DFT), ab initio methods, and molecular dynamics (MD) simulations, are employed to predict properties, reaction pathways, and interactions of molecules like this compound researchgate.netacs.orgresearchgate.net. These methods can model electronic structures, predict thermochemical properties, and simulate molecular behavior in various environments. For instance, solvation models like COSMO-RS and SMD, and methods like Potential of Mean Force (PMF), are used to predict partition coefficients, offering insights into how molecules distribute between different phases acs.org. Furthermore, the integration of machine learning (ML) and quantum computing is opening new avenues for predictive chemistry, enabling faster and more accurate predictions of chemical properties and reaction outcomes, even in complex systems b2match.comarxiv.org. By combining these computational predictions with experimental validation, researchers can accelerate the discovery of new chemical processes and materials, and gain deeper mechanistic understanding.
Table 2: Illustrative Accuracy of Computational Methods for Property Prediction
| Computational Method | Predicted Log kow RMSD (approx.) | Notes |
| SMD (HF) | 1.0 log units | Solvation Model based on Electronic Density using Hartree-Fock |
| SMD (DFT) | 0.9 log units | Solvation Model based on Electronic Density using DFT |
| COSMO-RS | ~0.4 log units | Conductor-like Screening Model for Realistic Solvation |
| KowWin | ~0.4 log units | Empirical method |
| PMF | 1.1 log units | Potential of Mean Force (Classical Molecular Dynamics) |
Note: These values are illustrative examples of computational method accuracy for predicting partition coefficients, as detailed in acs.org. Specific applications to this compound's properties would require dedicated studies.
Exploration of Novel Applications in Nanoscience and Advanced Manufacturing
While this compound (C₂F₆) has established roles in industries like semiconductor manufacturing as a plasma etching or cleaning gas mdpi.com, research is exploring its potential in novel applications within nanoscience and advanced manufacturing. Its unique chemical stability and fluorinated nature make it a candidate for specialized processes. For instance, advancements in gas sensing technologies for semiconductor fabrication are critical for monitoring hazardous or process-relevant gases, including fluorocarbons mdpi.com. Developing highly sensitive and selective sensors for compounds like this compound is an ongoing area of research, aiming for real-time monitoring and process control. Furthermore, computational methods are being used to design new materials and processes, potentially involving fluorinated compounds, for applications in advanced manufacturing and nanotechnology. The exploration of novel applications also extends to understanding the behavior of such molecules in plasma environments or as precursors for novel materials, leveraging their specific chemical properties.
Compound List:
this compound (C₂F₆)
Tetrafluoromethane (CF₄)
Octafluoropropane (C₃F₈)
Hydrogen Fluoride (B91410) (HF)
Ammonia (NH₃)
Sulfur Hexafluoride (SF₆)
Nitrogen Trifluoride (NF₃)
Carbon Dioxide (CO₂)
Methane (CH₄)
Hydrogen (H₂)
Carbon Monoxide (CO)
Q & A
Basic Research Questions
Q. What are the ideal-gas heat capacity values for hexafluoroethane, and how do experimental measurements validate theoretical calculations?
- Methodological Answer : Ideal-gas heat capacities () for C₂F₆ are derived from extrapolating low-pressure calorimetric data to zero pressure. Experimental studies using flow calorimetry at temperatures between -50°C and +90°C and pressures of 0.5–1.5 atm yield values ranging from 20.99 to 28.24 cal·mol⁻¹·°C⁻¹ . Theoretical calculations based on spectroscopic data and molecular frequencies overestimate experimental results by 0.4–0.7%, highlighting discrepancies in vibrational mode assignments .
| Temperature (°C) | Experimental (cal·mol⁻¹·°C⁻¹) | Calculated (cal·mol⁻¹·°C⁻¹) |
|---|---|---|
| -50 | 20.99 | 21.3 |
| +90 | 28.24 | 28.5 |
Q. How is this compound synthesized in high-purity form for laboratory use?
- Methodological Answer : A two-stage catalytic process using dichlorotetrafluoroethane (CCl₂F₄) as a precursor is commonly employed. In the first stage, CCl₂F₄ reacts with HF over a chromium-based catalyst at 360°C to produce chloropentafluoroethane (CClF₅). In the second stage, further fluorination at 400°C yields C₂F₆ with purity >99.9%. Reaction parameters (e.g., molar ratios, contact time) are optimized to minimize byproducts like CF₄ or C₃F₈ .
Advanced Research Questions
Q. How do scavengers influence the reaction pathways in infrared multiphoton dissociation (IRMPD) of this compound?
- Methodological Answer : Radical scavengers (e.g., CO₂, H₂) intercept transient species (CF₃, CF₂) during IRMPD, altering product distribution. For example, adding H₂ suppresses CF₄ formation by scavenging CF₃ radicals, leading to increased yields of C₂F₄ and C₃F₈. Time-resolved detection using tunable diode lasers (TDLs) with high-frequency modulation confirms the presence of CF₂ and CF₃ intermediates, enabling mechanistic validation .
| Scavenger | Major Products Detected | Mechanism Impact |
|---|---|---|
| None | CF₄, C₂F₄, C₃F₈, C₄F₁₀ | Unimolecular dissociation dominates |
| H₂ | C₂F₄, C₃F₈ | CF₃ + H₂ → CHF₃ |
Q. What experimental and computational methods are used to determine the solubility of this compound in aqueous systems?
- Methodological Answer : Henry’s Law coefficients () for C₂F₆ in water are experimentally determined using extraction-based apparatus (287–328 K), yielding values with ±0.17% precision. Molecular simulations (Monte Carlo + Widom’s test particle insertion) predict residual chemical potentials, agreeing with experimental data within 5%. Thermodynamic integration reveals entropy-driven dissolution behavior due to weak C₂F₆–H₂O interactions .
| Temperature (K) | Experimental (atm) | Simulated (atm) |
|---|---|---|
| 287 | 1.24 × 10⁴ | 1.18 × 10⁴ |
| 328 | 3.56 × 10⁴ | 3.42 × 10⁴ |
Q. How do UV absorption cross-sections of this compound inform its atmospheric degradation pathways?
- Methodological Answer : Vacuum ultraviolet (VUV) absorption spectra (6–120 nm) reveal strong bands at 58, 68, 79, 87, and 93 nm, critical for modeling photolysis in the upper atmosphere. Discrepancies between cross-section datasets (e.g., Sauvageau vs. Lee) require calibration against synchrotron radiation standards. Photolytic products (e.g., CF₃ radicals) are quantified via mass spectrometry to assess C₂F₆’s global warming potential (GWP) .
Contradictions and Data Gaps
- Thermodynamic Discrepancies : Calculated values (Pace & Aston, 1948) exceed experimental data (NBS, 1947–1957) due to incomplete vibrational mode assignments .
- Photolysis Mechanisms : IRMPD studies show conflicting product yields when scavengers are introduced, suggesting context-dependent radical recombination pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
